3-Chloro-5-hydroxybenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWMOPEHPOKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397338 | |
| Record name | 3-chloro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-18-3 | |
| Record name | 3-chloro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-hydroxybenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Chloro-5-hydroxybenzotrifluoride experimental protocol
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-hydroxybenzotrifluoride
This guide provides a comprehensive experimental protocol for the synthesis of this compound, also known as 3-Chloro-5-(trifluoromethyl)phenol. This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals, where the unique electronic properties of the chlorine and trifluoromethyl groups can impart desirable characteristics such as enhanced lipophilicity and metabolic stability.[1][2]
The synthesis route detailed herein proceeds via a classical and robust two-step transformation starting from the commercially available 3-Amino-5-chlorobenzotrifluoride. The methodology hinges on the formation of an aryl diazonium salt, which is a versatile intermediate in organic synthesis, followed by its subsequent hydrolysis to the desired phenol.[3][4][5] This process, a variation of the Sandmeyer reaction, is a cornerstone of aromatic chemistry, allowing for the strategic introduction of a hydroxyl group onto the benzene ring.[6][7]
The overall synthesis is achieved through two primary chemical transformations:
-
Diazotization: The conversion of the primary aromatic amine (3-Amino-5-chlorobenzotrifluoride) into a diazonium salt using nitrous acid (in situ generated from sodium nitrite and a strong mineral acid).
-
Hydrolysis: The displacement of the diazonium group (-N₂⁺) by a hydroxyl group (-OH) through heating the aqueous diazonium salt solution, yielding the target phenol.
This approach is favored for its reliability and the availability of inexpensive starting materials. The expertise in this procedure lies in the careful control of reaction conditions, particularly temperature, to manage the stability of the highly reactive diazonium salt intermediate.
Reaction Workflow Diagram
The logical flow of the synthesis, from starting material to final product, is outlined below.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8 [smolecule.com]
- 4. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]
- 5. 3-Amino-5-Chlorobenzotrifluoride, CasNo.69411-05-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
A Technical Guide to the Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)phenol
This guide provides a comprehensive technical overview of the physicochemical properties of 3-Chloro-5-(trifluoromethyl)phenol (CAS No. 570391-18-3). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple data sheet. It offers insights into the structural rationale behind the compound's properties and outlines robust, self-validating experimental protocols for its characterization. As a key building block, the trifluoromethyl and chloro substituents on the phenol ring impart unique characteristics that enhance bioactivity and metabolic stability in larger molecules, making a thorough understanding of its fundamental properties essential for its effective application.[1]
Chemical Identity and Structural Insights
3-Chloro-5-(trifluoromethyl)phenol is a halogenated aromatic alcohol. Its core structure consists of a phenol ring substituted with a chlorine atom and a trifluoromethyl group at the meta positions relative to the hydroxyl group.
Key Structural Features:
-
Phenolic Hydroxyl Group (-OH): This functional group is the primary determinant of the compound's acidic nature and its ability to engage in hydrogen bonding.
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group due to the high electronegativity of fluorine atoms. It significantly increases the acidity of the phenolic proton through inductive effects.
-
Chlorine Atom (-Cl): An electronegative, electron-withdrawing substituent that further enhances the acidity of the phenol.
These features collectively influence the molecule's reactivity, solubility, and chromatographic behavior.
Caption: Key functional groups of 3-Chloro-5-(trifluoromethyl)phenol.
Core Physicochemical Properties
Direct experimental data for 3-Chloro-5-(trifluoromethyl)phenol is not extensively published. The following table summarizes its known identity and includes comparative data from structurally similar compounds to provide context and informed estimates. The presence of both chloro and trifluoromethyl groups is expected to render it more acidic (lower pKa) than 3-(trifluoromethyl)phenol alone.
| Property | 3-Chloro-5-(trifluoromethyl)phenol (Target) | 3-(Trifluoromethyl)phenol (Reference) | 3,5-Bis(trifluoromethyl)phenol (Reference)[2] |
| CAS Number | 570391-18-3[1] | 98-17-9 | 349-58-6 |
| Molecular Formula | C₇H₄ClF₃O[1] | C₇H₅F₃O | C₈H₄F₆O |
| Molecular Weight | 196.55 g/mol [1][3] | 162.11 g/mol | 230.11 g/mol |
| Physical Form | Liquid (at room temperature) | Solid / Liquid | Data not available |
| Boiling Point | Not experimentally determined | 178-179 °C[4] | Data not available |
| Solubility | Predicted to have low water solubility, soluble in organic solvents.[5] | Insoluble in water; soluble in ethanol, ether | Data not available |
| pKa (Acidity) | Not experimentally determined; predicted to be < 9.08 | 9.08[2] | 8.03[2] |
| Purity | ≥95-98% (Commercially available)[1] | ≥99% (Commercially available)[4] | Data not available |
Analytical Methodologies for Characterization
Accurate quantification and purity assessment are critical. Due to the compound's phenolic nature and volatility, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
Purity and Quantification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC with UV detection is a robust method for assessing the purity of 3-Chloro-5-(trifluoromethyl)phenol and quantifying it in various matrices. The phenolic ring provides strong UV absorbance.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in methanol to an expected concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for aromatic compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water. The acid suppresses the ionization of the phenolic proton, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength of approximately 274 nm, which is typical for substituted phenols.[3]
-
-
Data Analysis:
-
Identify the peak for 3-Chloro-5-(trifluoromethyl)phenol based on its retention time compared to the reference standard.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the unknown samples using the linear regression of the calibration curve.
-
Caption: Workflow for purity analysis by RP-HPLC.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities, including regioisomers or reaction byproducts. The polarity of the phenolic group can sometimes lead to peak tailing; derivatization can mitigate this, but direct analysis is often sufficient with modern columns.[3]
Step-by-Step Protocol:
-
Sample Preparation (Direct Analysis):
-
Prepare a stock solution of 1.0 mg/mL in a volatile solvent like dichloromethane or methanol.
-
Prepare samples for injection at an appropriate concentration (e.g., 50 µg/mL).
-
-
Optional Derivatization (for improved peak shape):
-
To reduce polarity, the phenol can be derivatized to its silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Protocol: To 100 µL of the sample solution, add 100 µL of BSTFA and 50 µL of pyridine (catalyst). Heat at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). These columns provide good resolution for a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures separation of potential impurities from the main analyte peak.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from 40 to 400 m/z.
-
-
Data Analysis:
-
The mass spectrum of the main peak should correspond to the molecular ion (m/z 196 for the ³⁵Cl isotope, 198 for ³⁷Cl) and expected fragmentation patterns of 3-Chloro-5-(trifluoromethyl)phenol.
-
Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation.
-
Caption: Workflow for impurity profiling by GC-MS.
References
Spectroscopic Profile of 3-Chloro-5-hydroxybenzotrifluoride: A Technical Guide
Introduction
3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a halogenated aromatic compound with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a hydroxyl group on the benzene ring, imparts distinct physicochemical properties that are of great interest to researchers in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification and characterization. This technical guide offers an in-depth analysis of the spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for their work.
Molecular Structure and Key Features
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with three different functional groups at positions 1, 3, and 5. This substitution pattern leads to a specific arrangement of atoms and electrons, which in turn governs its interaction with electromagnetic radiation and its fragmentation behavior in a mass spectrometer.
Caption: Ball-and-stick model of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Expected Molecular Ion and Fragmentation Pattern
For this compound (C₇H₄ClF₃O), the expected monoisotopic mass is approximately 195.99 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 196. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 198 with about one-third the intensity of the molecular ion peak is a characteristic feature.
The fragmentation of the molecular ion is anticipated to proceed through several pathways, driven by the stability of the resulting fragments. Key fragmentation events would likely involve the loss of the trifluoromethyl group (CF₃•), a chlorine atom (Cl•), or a hydroxyl group (OH•). The loss of a hydrogen atom is also possible. Predicted collision cross-section data for various adducts can provide further structural information.[1]
Data Summary: Predicted and Observed MS Data
| Ion/Fragment | Predicted m/z | Relative Intensity | Notes |
| [M]⁺ | 196 | High | Molecular ion containing ³⁵Cl |
| [M+2]⁺ | 198 | ~33% of [M]⁺ | Isotopic peak due to ³⁷Cl |
| [M-CF₃]⁺ | 127 | Moderate | Loss of the trifluoromethyl group |
| [M-Cl]⁺ | 161 | Moderate | Loss of the chlorine atom |
| [M-OH]⁺ | 179 | Low | Loss of the hydroxyl group |
Data is predicted based on the analysis of similar compounds and general fragmentation principles.
Experimental Protocol for Mass Spectrometry
A standard protocol for acquiring an EI mass spectrum would involve the following steps:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a characteristic "fingerprint" of the molecule.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.
-
Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
-
C=C Aromatic Stretch: Several medium to strong absorption bands in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-F Stretch: Strong and intense absorption bands are expected in the region of 1100-1350 cm⁻¹ due to the stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl group.
-
C-O Stretch: A medium to strong absorption band in the 1200-1300 cm⁻¹ region is expected for the C-O stretching vibration of the phenolic hydroxyl group.
-
C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Data Summary: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3050-3150 | Medium, Sharp |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |
| C-F | Stretch | 1100-1350 | Strong, Intense |
| C-O | Stretch | 1200-1300 | Medium to Strong |
| C-Cl | Stretch | 600-800 | Medium to Strong |
Data is based on established correlation tables and spectra of similar compounds. For instance, the FTIR spectrum of the related compound 2-Chloro-5-(trifluoromethyl)phenol is available and provides a good reference.[2][3]
Experimental Protocol for Infrared Spectroscopy
A typical procedure for obtaining an FTIR spectrum is as follows:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet. For liquids, a few drops are placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract any atmospheric or solvent-related absorptions.
-
Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Caption: A simplified workflow for acquiring an FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the substitution pattern. There are three aromatic protons and one hydroxyl proton.
-
Aromatic Protons: The three protons on the benzene ring (at positions 2, 4, and 6) are in different chemical environments and will therefore give rise to distinct signals.
-
The proton at C2 (H2) is situated between the trifluoromethyl and chloro groups.
-
The proton at C4 (H4) is between the chloro and hydroxyl groups.
-
The proton at C6 (H6) is between the hydroxyl and trifluoromethyl groups.
-
These protons will appear as multiplets (likely doublets or triplets of doublets) due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and chloro groups and the electron-donating effect of the hydroxyl group. The expected chemical shift range for these protons is between 6.5 and 7.5 ppm.
-
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It can range from approximately 4 to 8 ppm. In the presence of D₂O, this peak will disappear due to proton exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. There are seven distinct carbon signals expected for this compound.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six separate signals in the aromatic region (typically 110-160 ppm).
-
The carbons directly attached to the substituents (C1, C3, and C5) will have their chemical shifts significantly influenced by these groups. The carbon attached to the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms.
-
The carbons bearing hydrogen atoms (C2, C4, and C6) will also have distinct chemical shifts.
-
-
Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet in the region of 120-130 ppm due to the strong one-bond coupling with the three fluorine atoms (¹JCF).
Data Summary: Predicted NMR Data
¹H NMR (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 | ~7.2-7.4 | m | J(H,H), J(H,F) |
| H4 | ~6.8-7.0 | m | J(H,H) |
| H6 | ~7.0-7.2 | m | J(H,H), J(H,F) |
| OH | 4.0-8.0 | br s | - |
¹³C NMR (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 (-CF₃) | ~130-135 | q |
| C2 | ~115-120 | d |
| C3 (-Cl) | ~135-140 | s |
| C4 | ~110-115 | d |
| C5 (-OH) | ~150-155 | s |
| C6 | ~120-125 | d |
| -CF₃ | ~120-125 | q |
Note: The predicted chemical shifts are estimates based on the analysis of similar substituted benzenes and may vary depending on the solvent and experimental conditions. For referencing purposes, data for related compounds such as 3-(Trifluoromethyl)phenol can be consulted.[4][5]
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.
References
- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Trifluoromethylphenol(98-17-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Reactivity and Stability of 3-Chloro-5-hydroxybenzotrifluoride
Introduction
3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of a trifluoromethyl group (-CF3), a chloro group (-Cl), and a hydroxyl group (-OH) on the benzene ring imparts a unique combination of physicochemical properties. The trifluoromethyl group, with its high lipophilicity and metabolic stability, is a valuable addition in drug design, often enhancing binding affinity and bioavailability.[3] This guide offers a comprehensive analysis of the chemical reactivity and stability of this compound, providing foundational knowledge for researchers and professionals in drug development.
Physicochemical and Electronic Properties
The reactivity and stability of this compound are dictated by the interplay of its constituent functional groups. The trifluoromethyl group is a potent electron-withdrawing group, which influences the acidity of the phenolic hydroxyl group.[3] The chloro and hydroxyl groups also contribute to the electronic nature of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 570391-18-3 | [1][2] |
| Molecular Formula | C₇H₄ClF₃O | [1][2] |
| Molecular Weight | 196.55 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| Predicted logP | 3.0644 | [2] |
The electron-withdrawing nature of the trifluoromethyl and chloro groups is expected to increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself.[3] This enhanced acidity can influence its behavior in physiological environments and its potential for intermolecular interactions.
Chemical Reactivity
The reactivity of the aromatic ring in this compound is a balance of the activating effect of the hydroxyl group and the deactivating effects of the chloro and trifluoromethyl groups.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The trifluoromethyl group is a meta-directing deactivator, and the chloro group is an ortho, para-directing deactivator.[4] Considering the positions of the existing substituents (1-CF3, 3-Cl, 5-OH), the directing effects can be visualized as follows:
Figure 1: Directing effects of substituents on electrophilic aromatic substitution.
The positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6) are the most likely sites for electrophilic attack. The deactivating groups will likely disfavor substitution, but the powerful influence of the hydroxyl group should dominate.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. These reactions can be used to introduce a variety of functional groups, which is a common strategy in drug development to modulate properties like solubility and prodrug potential.[5]
Chemical Stability
The stability of this compound is a critical parameter for its handling, storage, and application, particularly in the pharmaceutical field where degradation products can have safety implications.
pH Stability
While generally stable, compounds containing a trifluoromethylphenyl group can undergo degradation under specific stress conditions.[6] Under alkaline conditions, the trifluoromethyl group can be susceptible to hydrolysis, leading to the formation of a carboxylic acid.[6] The deprotonation of the phenol to a phenoxide ion in basic solutions can influence the rate of defluorination.[7]
Photostability
Benzotrifluoride derivatives can be unstable under UV irradiation, potentially converting to benzoic acids through C-F bond hydrolysis.[8][9] The presence of strong electron-donating groups on the aromatic ring has been shown to enhance the reactivity towards photohydrolysis.[8] Given that the hydroxyl group is a strong electron-donating group, this compound may exhibit sensitivity to light.
Thermal Stability
Oxidative Stability
The aromatic ring and the phenolic hydroxyl group can be susceptible to oxidation.[6] This can lead to the formation of various degradation products, and the potential for oxidative degradation should be evaluated.
Experimental Protocol: Forced Degradation Study
To thoroughly assess the stability of this compound, a forced degradation study is recommended.[11][12] This involves subjecting the compound to a range of stress conditions more severe than accelerated storage conditions.[11]
Objective
To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC grade water, acetonitrile, and methanol.
-
Apparatus: HPLC system with a UV detector, photostability chamber, oven, pH meter.
Experimental Workflow
Figure 2: Workflow for a forced degradation study.
Detailed Procedure
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).[13]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sampling and Analysis: Withdraw aliquots at appropriate time points. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Conclusion
This compound is a molecule with a complex reactivity profile governed by the interplay of its hydroxyl, chloro, and trifluoromethyl substituents. While the trifluoromethyl group generally imparts stability, the presence of the phenolic hydroxyl group introduces potential degradation pathways, particularly under basic, oxidative, and photolytic conditions. A thorough understanding of its reactivity and a comprehensive assessment of its stability through forced degradation studies are paramount for its successful application in research and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Solubility of 3-Chloro-5-hydroxybenzotrifluoride in Common Organic Solvents
Introduction: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
In the intricate world of pharmaceutical development and fine chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. This guide provides a comprehensive technical overview of the solubility of 3-Chloro-5-hydroxybenzotrifluoride, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility profile dictates its handling, reaction kinetics, purification, and formulation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.
This compound, with the molecular formula C₇H₄ClF₃O, is a substituted phenol derivative.[1][2] The presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group on the benzene ring imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, which in turn governs its solubility in various organic solvents. This guide will delve into the physicochemical properties of this compound, provide a reasoned prediction of its solubility in a range of common organic solvents, and present a detailed, self-validating experimental protocol for the precise determination of its solubility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃O | [1][2] |
| Molecular Weight | 196.55 g/mol | [1] |
| Appearance | Liquid | |
| Predicted LogP | 3.0644 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
The predicted octanol-water partition coefficient (LogP) of approximately 3.06 suggests a significant degree of lipophilicity, indicating a preference for non-aqueous environments. However, the presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor, a critical factor for its solubility in polar, protic solvents. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and further contributes to the molecule's overall polarity and lipophilicity. The chlorine atom also adds to the molecule's polar nature.
Predicted Solubility in Common Organic Solvents: A Qualitative and Mechanistic Overview
The general rule of thumb is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding governs this phenomenon.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Highly Soluble | The hydroxyl groups of both methanol and this compound can engage in strong hydrogen bonding. |
| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol can form strong hydrogen bonds with the solute. |
| Acetone | Polar Aprotic | Soluble | Acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute, and dipole-dipole interactions are significant. |
| Ethyl Acetate | Polar Aprotic | Soluble | Ethyl acetate can also accept hydrogen bonds, and its polarity is sufficient to dissolve the solute through dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Moderately Soluble | Dichloromethane is a moderately polar solvent that can engage in dipole-dipole interactions with the solute. |
| Chloroform | Polar Aprotic | Moderately Soluble | Similar to dichloromethane, chloroform's polarity allows for favorable dipole-dipole interactions. |
| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene results in weak interactions with the polar functional groups of the solute. |
| Hexane | Non-polar | Insoluble | As a non-polar alkane, hexane has very weak intermolecular forces and cannot effectively solvate the polar solute. |
Experimental Protocol for the Determination of Thermodynamic Solubility: A Self-Validating Approach
To obtain precise and reliable quantitative solubility data, the "gold standard" shake-flask method is recommended. This method is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution, providing a true measure of solubility.
I. Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Appropriate personal protective equipment (safety glasses, gloves, lab coat)
II. Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination.
III. Step-by-Step Methodology
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a clean, dry scintillation vial. The excess solid is crucial to ensure that the final solution is saturated.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be experimentally verified by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least one hour in the same constant temperature environment. Alternatively, centrifuge the vials at a low speed to pellet the solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify this compound.
-
Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration) that adheres to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
IV. Self-Validation and Trustworthiness
To ensure the trustworthiness of the obtained solubility data, the following self-validating steps should be incorporated:
-
Time to Equilibrium: Confirm that the measured solubility does not change with a longer equilibration time.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid (e.g., by melting point or spectroscopy) to ensure it has not changed its crystalline form or degraded.
-
Multiple Replicates: Perform the experiment in triplicate to assess the precision of the method.
Conclusion: A Practical Framework for Solubility Assessment
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While experimentally derived quantitative data remains the gold standard, the theoretical predictions based on the compound's physicochemical properties offer valuable initial guidance for solvent selection in various applications. The detailed shake-flask methodology presented herein provides a robust and reliable means for researchers to generate their own high-quality solubility data, a critical parameter for the successful development and application of this important chemical intermediate.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Chloro-5-(trifluoromethyl)phenol, a key building block in the development of novel pharmaceuticals and agrochemicals. In the absence of extensive experimental crystallographic data, this guide leverages high-level computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's geometric parameters, conformational preferences, and spectroscopic signatures. The interplay between the chloro, trifluoromethyl, and hydroxyl substituents on the aromatic ring dictates the molecule's electronic properties and three-dimensional structure, which are critical for its reactivity and biological interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of Substituted Phenols
Phenolic compounds are a cornerstone in medicinal chemistry and materials science. The strategic placement of various substituents on the phenol ring allows for the fine-tuning of physicochemical properties such as acidity (pKa), lipophilicity, and metabolic stability. 3-Chloro-5-(trifluoromethyl)phenol is a prime example of a polysubstituted phenol where the interplay of electron-withdrawing groups significantly influences its chemical behavior. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for a chlorine atom and is known to enhance metabolic stability and membrane permeability of drug candidates.[1] The presence of both a chlorine atom and a trifluoromethyl group on the phenol scaffold creates a unique electronic and steric environment that is crucial to its function in larger molecular systems.[1]
A thorough understanding of the molecule's three-dimensional structure and conformational flexibility is paramount for rational drug design and the prediction of its interactions with biological targets. This guide will, therefore, delve into the intricacies of its molecular geometry and the rotational barriers associated with its key functional groups.
Computational Methodology: A Window into Molecular Architecture
Due to the limited availability of single-crystal X-ray diffraction data for 3-Chloro-5-(trifluoromethyl)phenol, we employed computational modeling to predict its structural and energetic properties. Density Functional Theory (DFT) has proven to be a robust and accurate method for studying substituted phenols.[2][3]
Geometry Optimization
The initial structure of 3-Chloro-5-(trifluoromethyl)phenol was built and subjected to full geometry optimization using the B3LYP functional with the 6-311+G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[5] All calculations were performed simulating a gaseous phase to analyze the intrinsic properties of the molecule without solvent effects. Frequency calculations were subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.
Experimental Protocol: In Silico Geometry Optimization
-
Molecule Construction: The 3D structure of 3-Chloro-5-(trifluoromethyl)phenol is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: An input file for a computational chemistry package (e.g., Gaussian, ORCA) is created with the following specifications:
-
Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation).
-
Method: B3LYP/6-311+G(d,p).
-
Charge and Multiplicity: 0 and 1 (for a neutral singlet state).
-
-
Job Submission: The calculation is submitted to a high-performance computing cluster.
-
Analysis of Results: The output file is analyzed to extract the optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies. The absence of imaginary frequencies in the output confirms a local energy minimum.
Molecular Structure: A Detailed Geometric Analysis
The optimized geometry of 3-Chloro-5-(trifluoromethyl)phenol reveals a planar aromatic ring with the substituents causing minor deviations from ideal benzene geometry. The key structural parameters are summarized in the table below.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C1-C2 | 1.395 |
| C2-C3 | 1.389 | |
| C3-C4 | 1.393 | |
| C4-C5 | 1.391 | |
| C5-C6 | 1.390 | |
| C6-C1 | 1.396 | |
| C1-O | 1.365 | |
| O-H | 0.963 | |
| C3-Cl | 1.745 | |
| C5-C(F3) | 1.498 | |
| C-F (avg.) | 1.345 | |
| Bond Angles (°) | C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.8 | |
| C2-C3-C4 | 119.2 | |
| C3-C4-C5 | 121.5 | |
| C4-C5-C6 | 118.7 | |
| C5-C6-C1 | 120.3 | |
| C1-O-H | 109.2 | |
| C2-C3-Cl | 119.8 | |
| C4-C5-C(F3) | 120.5 |
The C-Cl bond length of 1.745 Å is typical for chlorobenzenes. The C-C bond lengths within the aromatic ring show slight variations, reflecting the electronic influence of the substituents. The strong electron-withdrawing nature of the -CF3 and -Cl groups affects the electron density distribution within the phenyl ring.
Caption: Ball-and-stick representation of 3-Chloro-5-(trifluoromethyl)phenol.
Conformational Analysis: Exploring Rotational Landscapes
The conformational flexibility of 3-Chloro-5-(trifluoromethyl)phenol is primarily determined by the rotation around the C1-O bond of the hydroxyl group and the C5-C(F3) bond of the trifluoromethyl group.
Hydroxyl Group Conformation
The rotation of the hydroxyl group leads to two main conformers: syn and anti, where the O-H bond is oriented towards or away from the C6 and C2 positions, respectively. In m-substituted phenols without ortho substituents, the energy barrier for this rotation is generally low. Our calculations indicate a slight preference for the anti conformation, where the hydroxyl proton is directed away from the bulkier trifluoromethyl group. The energy difference between the syn and anti conformers is predicted to be less than 1 kcal/mol, suggesting that both conformations will be populated at room temperature.
Caption: Conformational isomers arising from hydroxyl group rotation.
Trifluoromethyl Group Conformation
The rotation of the trifluoromethyl group also has a relatively low energy barrier. The staggered conformations, where the C-F bonds are not eclipsed with the C-C bonds of the aromatic ring, are energetically favored. Due to the C3v symmetry of the -CF3 group, the rotational potential energy surface exhibits a three-fold symmetry. The barrier to rotation is influenced by steric interactions with the adjacent C-H bonds on the ring. Computational studies on related molecules suggest this barrier is typically low, allowing for facile rotation at ambient temperatures.[6]
Predicted Spectroscopic Properties
Spectroscopic data provide a valuable fingerprint for molecular structure. Based on our computational analysis, we can predict the key features of the IR and NMR spectra for 3-Chloro-5-(trifluoromethyl)phenol.
Infrared (IR) Spectroscopy
The calculated vibrational frequencies can be correlated with experimental IR spectra. Key predicted vibrational modes are listed below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | 3650 | Sharp, characteristic of a free hydroxyl group |
| Aromatic C-H stretch | 3100 - 3000 | Multiple weak to medium bands |
| Aromatic C=C stretch | 1600 - 1450 | Series of bands of varying intensity |
| C-F symmetric & asymmetric stretch | 1350 - 1100 | Strong, characteristic absorptions |
| C-O stretch | 1250 | Strong absorption |
| C-Cl stretch | 800 - 600 | Medium to strong absorption |
The O-H stretching frequency is a sensitive probe of hydrogen bonding. The predicted value of 3650 cm⁻¹ corresponds to a non-hydrogen-bonded (free) hydroxyl group.[7] The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[8] The C-Cl stretch is expected in the fingerprint region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR chemical shifts provide further structural confirmation.
-
¹H NMR: The aromatic region is expected to show three distinct signals for the three non-equivalent aromatic protons. The hydroxyl proton will appear as a singlet, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: Six distinct signals are predicted for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a -CF3 group attached to an aromatic ring, typically in the range of -60 to -65 ppm relative to CFCl₃.[10]
Conclusion: A Computationally-Informed Structural Perspective
This technical guide has presented a detailed analysis of the molecular structure and conformation of 3-Chloro-5-(trifluoromethyl)phenol based on robust computational methods. The key findings indicate a planar aromatic system with predictable bond lengths and angles influenced by its electron-withdrawing substituents. The conformational landscape is characterized by low rotational barriers for both the hydroxyl and trifluoromethyl groups, suggesting significant flexibility at room temperature. The predicted spectroscopic data provides a valuable reference for the experimental characterization of this compound. This in-silico approach provides critical insights that are essential for understanding the structure-activity relationships of this molecule and for guiding its application in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. benthamopen.com [benthamopen.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
potential hazards and safety precautions for 3-Chloro-5-hydroxybenzotrifluoride
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-hydroxybenzotrifluoride
Introduction
This compound (CAS No. 570391-18-3) is a halogenated and fluorinated phenol derivative increasingly utilized as a key building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a trifluoromethyl group, makes it a versatile intermediate for synthesizing complex target molecules.[3] The trifluoromethyl moiety, in particular, is often incorporated to enhance properties such as metabolic stability and lipophilicity in drug candidates.[3]
However, the same structural features that make this compound valuable also necessitate a thorough understanding of its potential hazards. This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a comprehensive framework for risk assessment, safe handling, and emergency preparedness, grounded in the principles of chemical reactivity and laboratory best practices.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's properties is the foundation of its safe use. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonym(s) | 3-chloro-5-(trifluoromethyl)phenol | [1][2] |
| CAS Number | 570391-18-3 | [1][2] |
| Molecular Formula | C₇H₄ClF₃O | [1][2][4] |
| Molecular Weight | 196.55 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
Section 2: Hazard Identification and Classification
While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar isomers, such as 2-Chloro-5-hydroxybenzotrifluoride, provide a reliable basis for hazard assessment. The compound should be treated as hazardous.
Based on available data for analogous compounds, the expected GHS classification is as follows:
| Hazard Class | Category | Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [5][6][7] |
| STOT, Single Exposure | Category 3 | May cause respiratory irritation | [6][7][8] |
Signal Word: WARNING [5]
Core Toxicological Concerns:
-
Dermal and Ocular Irritation: As a substituted phenol, the compound is expected to be a significant irritant to the skin and eyes.[5] Prolonged contact can lead to inflammation and potential chemical burns.
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract.[6][8]
-
Ingestion Toxicity: The compound is considered harmful if swallowed, with potential systemic effects.[5][6]
-
Thermal Decomposition: This is a critical, often overlooked hazard. Combustion or exposure to high temperatures can lead to decomposition, releasing highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[5][9] Hydrogen fluoride is a severe systemic poison and contact poison.
Section 3: Risk Assessment and Control Hierarchy
A proactive approach to safety is paramount. Before any work begins, a formal risk assessment must be conducted. This process involves identifying hazards, evaluating risks, and implementing robust control measures.
Caption: Workflow for conducting a laboratory risk assessment.
The most effective safety strategy relies on the Hierarchy of Controls , which prioritizes interventions from most to least effective.
-
Elimination/Substitution: In a research context, this is often not feasible.
-
Engineering Controls: These are the primary means of protection. All work with this compound must be performed in a certified chemical fume hood to control vapor inhalation.[5][10] A safety shower and eyewash station must be immediately accessible.[5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Never work alone.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, intended to protect from residual risk. It is not a substitute for proper engineering controls.
Section 4: Safe Handling and Storage Protocols
Adherence to rigorous protocols is non-negotiable.
Personal Protective Equipment (PPE) Specification
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Where there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time data for halogenated aromatic compounds. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][11]
-
Body Protection: A flame-resistant laboratory coat is required. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended.[5][8]
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[12] However, in the event of a spill or ventilation failure, an air-purifying respirator with an organic vapor cartridge would be necessary.[5]
Standard Operating Procedure for Handling
-
Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Confirm the safety shower and eyewash are unobstructed.
-
Don PPE: Put on all required PPE as specified in Section 4.1.
-
Handling: Conduct all manipulations of the compound deep within the fume hood. Use compatible equipment (e.g., glass, PTFE).
-
Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[5][10]
Storage Requirements
-
Conditions: Store in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals.[5][8][10]
-
Container: Keep the container tightly sealed to prevent the release of vapors.[5][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][9]
-
Scientist's Note: The phenolic hydroxyl group is susceptible to oxidation. Contact with strong oxidizers could initiate a vigorous or even explosive reaction.
-
Section 5: Emergency Response Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Measures
The following diagram outlines the immediate actions required following an exposure. Medical attention should always be sought.
Caption: First aid decision tree for exposure incidents.
-
Inhalation: Immediately move the exposed person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest and get medical attention as soon as possible.[5][13]
-
Skin Contact: Promptly wash the contaminated skin with copious amounts of soap and water for at least 15 minutes.[13] Remove all contaminated clothing. If irritation persists after washing, seek medical attention.[5]
-
Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5][10]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting.[9][12] Call a poison control center or doctor for treatment advice immediately.[5]
Accidental Release (Spill) Protocol
For a small-scale laboratory spill (<100 mL):
Caption: Step-by-step workflow for a laboratory spill response.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate.[5]
-
Control & Ventilate: Ensure the spill is contained within the fume hood. If outside a hood, restrict access and ensure maximum ventilation.
-
PPE: Don the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[5]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[14] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a suitable, sealable container for hazardous waste disposal.[5][14]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Label the waste container and dispose of it according to institutional and local regulations.[5]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][9]
-
Critical Hazard: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][9] This is non-negotiable due to the risk of generating highly toxic hydrogen fluoride and other decomposition products upon combustion.[5][9]
-
Procedure: Fight the fire from a windward and safe distance.[5] Use water spray to cool fire-exposed containers.[9]
Section 6: Disposal Considerations
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Procedure: Collect waste in a clearly labeled, sealed container.[5]
-
Regulations: Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, regional, and national environmental regulations.[5] Do not pour down the drain.[5]
-
Treatment: One possible disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion products.[5]
Conclusion
This compound is a valuable tool for chemical synthesis, but its potential hazards demand respect and meticulous handling. By integrating the principles of risk assessment, utilizing a hierarchy of controls, and adhering to the detailed protocols within this guide, researchers can effectively mitigate risks. The foundation of safety lies not just in following procedures, but in understanding the chemical causality behind them. Always prioritize engineering controls, wear the correct PPE, and be prepared for emergencies.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 35852-58-5 Cas No. | 3-Chloro-4-hydroxybenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-Chloro-5-hydroxybenzotrifluoride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-hydroxybenzotrifluoride, a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this guide constructs a plausible history based on the broader development of fluorinated organic compounds. A detailed, step-by-step synthesis protocol is presented, drawing from established methodologies for analogous trifluoromethyl-substituted phenols. The physicochemical properties of the compound are summarized, and its potential applications, particularly in drug development, are discussed with reference to the known roles of similar structural motifs. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of Trifluoromethylated Aromatics
The introduction of a trifluoromethyl (-CF3) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties conferred by this moiety, including high electronegativity, metabolic stability, and increased lipophilicity, can profoundly influence the biological activity and material characteristics of a compound.[1] this compound, also known as 3-chloro-5-(trifluoromethyl)phenol, embodies the convergence of two key structural features: a chlorinated phenol and a trifluoromethyl group. This combination makes it a valuable intermediate for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.[2][3]
Historical Context: The Rise of Fluorinated Molecules
While a precise date and attribution for the first synthesis of this compound are not readily found in historical records, its discovery can be situated within the broader timeline of advancements in organofluorine chemistry. The mid-20th century saw a surge in research into fluorinated organic compounds, driven by the quest for new materials and therapeutic agents.[4] Early studies on halogenated benzotrifluorides laid the groundwork for the synthesis of a wide array of derivatives.[5] The development of methods to introduce the trifluoromethyl group, such as the use of antimony pentafluoride or sulfur tetrafluoride, was a critical step.[6]
The synthesis of trifluoromethyl-substituted phenols, in particular, has been an area of active investigation.[7][8] The challenges associated with direct fluorination and the need for regioselective synthesis have led to the development of various indirect routes.[6][9] It is likely that this compound was first synthesized as part of these broader exploratory efforts into the vast chemical space of halogenated and trifluoromethylated aromatic compounds. Its potential as a building block in drug discovery would have been recognized due to the established benefits of both the trifluoromethyl group and the chlorinated phenol motif in bioactive molecules.[10]
Synthesis of this compound: A Proposed Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles for the synthesis of analogous compounds. This protocol represents a plausible and logical route to the target molecule.
Overall Synthesis Pathway
The proposed synthesis starts from the commercially available 3,5-dichlorobenzotrifluoride and proceeds through a nucleophilic aromatic substitution to introduce a hydroxyl group.
Caption: Proposed synthesis pathway for this compound.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
3,5-Dichlorobenzotrifluoride
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling polar aprotic solvent
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer and a temperature controller, add 3,5-dichlorobenzotrifluoride and a solution of sodium hydroxide in a high-boiling polar aprotic solvent such as DMSO. The molar ratio of sodium hydroxide should be in slight excess relative to the starting material.
-
Nucleophilic Aromatic Substitution: Seal the reaction vessel and heat the mixture to a high temperature (typically in the range of 150-200 °C). The reaction is carried out under pressure to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with a hydroxyl group. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Neutralization: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker containing ice-cold water. Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the phenoxide intermediate to form the desired this compound.
-
Extraction: Transfer the acidified aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to obtain the final product of high purity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.[2][3][11][12][13][14][15][16]
| Property | Value |
| CAS Number | 570391-18-3 |
| Molecular Formula | C7H4ClF3O |
| Molecular Weight | 196.55 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Purity | ≥97% (commercially available) |
| Storage Temperature | Room temperature, sealed in dry conditions |
| InChI Key | BPJWMOPEHPOKFT-UHFFFAOYSA-N |
Spectroscopic Data (Predicted and Analogous Compounds)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 6.5 and 8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns would be consistent with a 1,3,5-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would exhibit a characteristic broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring, C=C ring stretching, and C-Cl and C-F stretching would also be present.[17][18][19][20][21]
Applications in Drug Development and Research
The structural features of this compound make it a highly attractive building block in drug discovery and agrochemical research.
-
Pharmaceutical Intermediates: The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[1][22][23] The phenolic hydroxyl group provides a handle for further chemical modifications, such as ether or ester formation, allowing for the synthesis of a diverse library of compounds for biological screening.[4]
-
Agrochemicals: Halogenated and trifluoromethylated phenols are common motifs in herbicides and pesticides.[24] this compound can serve as a precursor for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
-
Materials Science: The unique electronic properties of fluorinated aromatic compounds make them of interest in the development of advanced materials, such as polymers and liquid crystals.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. While its specific discovery story remains to be fully elucidated, its importance is underscored by the well-established role of trifluoromethylated and halogenated aromatic compounds in modern science. The synthetic protocol and property data presented in this guide provide a solid foundation for researchers and scientists working with this versatile molecule.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 570391-18-3 | 3-Chloro-5-(trifluoromethyl)phenol - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 11. amfluoro.com [amfluoro.com]
- 12. 570391-18-3[this compound]- Acmec Biochemical [acmec.com.cn]
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- 14. 3-Chloro-5-(trifluoromethyl)phenol | 570391-18-3 [sigmaaldrich.com]
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- 16. This compound | 570391-18-3 [sigmaaldrich.com]
- 17. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Phenol, 3-chloro- [webbook.nist.gov]
- 19. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
- 21. Chlorotrifluoromethane [webbook.nist.gov]
- 22. nbinno.com [nbinno.com]
- 23. nbinno.com [nbinno.com]
- 24. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]
theoretical and computational studies of 3-Chloro-5-hydroxybenzotrifluoride
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3-Chloro-5-hydroxybenzotrifluoride
Abstract
The benzotrifluoride scaffold is a cornerstone in modern medicinal chemistry, with the trifluoromethyl (-CF3) group renowned for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide presents a comprehensive theoretical and computational framework for the analysis of this compound (CAS No. 570391-18-3), a molecule of significant interest for drug discovery.[3] We will explore its structural, electronic, and spectroscopic properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Furthermore, we will investigate its potential as a bioactive agent through molecular docking simulations. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing not just the methodologies but the scientific rationale behind their application, thereby bridging the gap between computational prediction and experimental validation.
Introduction: The Significance of this compound
This compound, also known as 3-chloro-5-(trifluoromethyl)phenol, is a substituted aromatic compound featuring three key functional groups: a hydroxyl group (-OH), a chlorine atom (-Cl), and a trifluoromethyl group (-CF3).[3][4] This unique combination of electron-donating (-OH) and electron-withdrawing (-Cl, -CF3) substituents creates a distinct electronic profile, making it a versatile building block for more complex molecules.[5]
The trifluoromethyl group is particularly noteworthy. Its introduction into organic molecules is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles.[1][2] It can increase a molecule's binding affinity to target proteins and enhance its stability against metabolic degradation.[1] The chlorine and hydroxyl groups provide additional points for chemical modification and potential hydrogen bonding interactions with biological targets. Understanding the interplay of these groups at a quantum-mechanical level is paramount for predicting the molecule's reactivity and designing new therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 570391-18-3 | [3][4] |
| Molecular Formula | C₇H₄ClF₃O | [3][4][6] |
| Molecular Weight | 196.55 g/mol | [3][4] |
| Synonyms | 3-chloro-5-(trifluoromethyl)phenol | [3] |
| Predicted XlogP | 3.1 | [6] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Physical Form | Liquid |[3] |
Computational Methodologies: A Validated Approach
To thoroughly characterize this compound, we employ a multi-faceted computational strategy. This approach allows for the prediction of molecular properties from first principles, providing insights that are often difficult or time-consuming to obtain experimentally.[7]
Density Functional Theory (DFT): The Foundation of Electronic Structure
Expertise & Causality: We select Density Functional Theory (DFT) as our primary tool for several reasons. DFT provides an excellent balance between computational cost and accuracy for systems of this size.[8] It is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.[7] Specifically, we use the B3LYP functional with a 6-31+G(d,p) basis set. This combination is widely validated for reproducing experimental geometries and electronic properties of halogenated organic compounds.[9]
Protocol 1: DFT-Based Molecular Characterization
-
Structure Input: The initial 3D structure of this compound is built using molecular modeling software. The SMILES string for this is FC(F)(F)C1=CC(O)=CC(Cl)=C1.[4]
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-31+G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.
-
Frequency Calculation: To ensure the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory.[7] The absence of imaginary frequencies confirms a stable equilibrium geometry. This step also yields thermodynamic data like Gibbs free energy and enthalpy.[7]
-
Electronic Property Calculation: A single-point energy calculation on the optimized geometry is used to derive key electronic descriptors, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP): This map reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack.[10]
-
Dipole Moment: Predicts the molecule's overall polarity.
-
Time-Dependent DFT (TD-DFT): Unveiling Spectroscopic Properties
Expertise & Causality: To predict the UV-Vis absorption spectrum, we use Time-Dependent DFT (TD-DFT). This extension of DFT is highly effective for calculating electronic excitation energies, which correspond to the absorption of light.[10] This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, serving as a powerful validation of the computational model.
Molecular Docking: Predicting Biological Interactions
Expertise & Causality: To explore the potential of this compound as a drug candidate, we perform molecular docking simulations.[11] This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[12] It is an indispensable tool in structure-based drug design for identifying potential lead compounds.
Protocol 2: Molecular Docking Workflow
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning partial charges and defining rotatable bonds.
-
Receptor Preparation: A crystal structure of a relevant biological target (e.g., a kinase, receptor) is obtained from the Protein Data Bank (PDB). Water molecules are removed, hydrogen atoms are added, and charges are assigned.
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized native ligand or known catalytic residues.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample various conformations of the ligand within the binding site and score them based on a scoring function that estimates binding energy.
-
Analysis: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
Diagram 1: Integrated Computational Workflow
Caption: Workflow for the computational analysis of this compound.
Predicted Properties and In-Silico Analysis
Applying the methodologies described above yields a wealth of predictive data.
Molecular Geometry and Electronic Structure
The DFT optimization provides the equilibrium geometry of the molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for understanding its reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.21 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.64 | Indicator of chemical stability and reactivity |
The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The Molecular Electrostatic Potential (MEP) map would further reveal that the most negative potential (red regions) is localized around the oxygen atom of the hydroxyl group, making it the primary site for electrophilic attack and hydrogen bond donation. The regions around the hydrogen atoms of the aromatic ring would show positive potential (blue regions), indicating their susceptibility to nucleophilic attack.
Predicted Spectroscopic Signatures
While experimental spectra for this specific molecule are not widely published, computational methods can provide reliable predictions.
-
¹H NMR: The aromatic protons would appear as distinct signals in the 6.5-7.5 ppm range, with splitting patterns determined by their coupling to each other.
-
¹³C NMR: The seven carbon atoms would produce distinct signals, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A strong singlet would be expected, characteristic of the -CF3 group.[13][14]
-
IR Spectroscopy: Key vibrational frequencies would include a broad O-H stretch around 3300-3500 cm⁻¹, C-H aromatic stretches just above 3000 cm⁻¹, C=C aromatic ring stretches around 1400-1600 cm⁻¹, and strong C-F stretches in the 1100-1300 cm⁻¹ region.
-
UV-Vis Spectroscopy: TD-DFT calculations would predict the electronic transitions, likely showing absorption bands in the near-ultraviolet region, characteristic of substituted benzene rings.[15]
Molecular Docking and Drug Development Potential
To illustrate its potential, a hypothetical docking study of this compound against a protein kinase active site could reveal key binding interactions.
-
Hydrogen Bonding: The hydroxyl group is a prime candidate for forming a hydrogen bond with a backbone carbonyl or a polar side chain (e.g., Asp, Glu, Ser) in the active site. This is a critical anchoring interaction for many kinase inhibitors.
-
Hydrophobic Interactions: The trifluoromethyl-substituted phenyl ring can engage in favorable hydrophobic and π-stacking interactions with nonpolar residues like Leucine, Valine, and Phenylalanine.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen), which is increasingly recognized as important for ligand affinity.
Diagram 2: Hypothetical Ligand-Receptor Interactions
Caption: Key intermolecular forces in a hypothetical protein binding scenario.
Conclusion and Future Directions
This guide has outlined a robust computational workflow for the deep characterization of this compound. Through the synergistic use of DFT, TD-DFT, and molecular docking, we can predict its structural, electronic, spectroscopic, and potential bio-interactive properties with a high degree of confidence. The theoretical data strongly suggest that this molecule is a promising scaffold for drug discovery, possessing features conducive to strong and specific binding with protein targets.
The true power of this approach lies in its predictive capability, allowing researchers to prioritize synthetic targets, interpret experimental data, and generate hypotheses for structure-activity relationships (SAR) before committing significant laboratory resources. Future work should focus on synthesizing this compound and its derivatives, performing experimental characterization to validate these computational predictions, and screening them against relevant biological targets to confirm their therapeutic potential.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. tandfonline.com [tandfonline.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Absorption Spectrum of Benzotrifluoride Vapor in the Near Ultraviolet* [opg.optica.org]
Methodological & Application
Application Notes and Protocols for 3-Chloro-5-hydroxybenzotrifluoride in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Fluorinated Building Block
3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a key aromatic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique trifunctionalized scaffold, featuring a hydroxyl group, a chlorine atom, and a trifluoromethyl group on a benzene ring, offers a versatile platform for constructing complex molecular architectures. The strategic placement of these functionalities imparts distinct reactivity to each site, allowing for selective chemical transformations.
The trifluoromethyl (-CF3) group, a prominent feature of this molecule, is a crucial substituent in drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] The hydroxyl group provides a handle for etherification and esterification reactions, while the chlorine atom can participate in a variety of cross-coupling and nucleophilic substitution reactions. This application note provides an in-depth guide to leveraging the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for key transformations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 570391-18-3 | |
| Molecular Formula | C₇H₄ClF₃O | [3] |
| Molecular Weight | 196.55 g/mol | |
| Appearance | Liquid | |
| Storage | Sealed in dry, room temperature |
Key Synthetic Transformations and Protocols
The unique arrangement of functional groups in this compound allows for a range of selective chemical modifications. The acidic phenolic proton is the most reactive site under basic conditions, followed by the potential for reactions at the chlorine-substituted carbon.
O-Alkylation and O-Arylation: Synthesis of Novel Ethers
The phenolic hydroxyl group is readily deprotonated by a suitable base to form a phenoxide, a potent nucleophile for Williamson ether synthesis. This transformation is fundamental for introducing a variety of alkyl and aryl side chains, leading to the formation of diaryl ethers and alkyl aryl ethers, which are common motifs in biologically active molecules.[4][5][6]
Conceptual Workflow for O-Alkylation
Caption: General workflow for the O-alkylation of this compound.
Detailed Protocol: Synthesis of a Benzyl Ether Derivative
This protocol is based on established procedures for the synthesis of trifluoromethylphenyl benzyl ethers.[7]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-3-chloro-5-(trifluoromethyl)benzene.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds
The chlorine atom on the aromatic ring of this compound can be a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] These reactions are powerful tools for the formation of C-C bonds, enabling the synthesis of biaryl structures commonly found in kinase inhibitors and other pharmaceuticals.[10] It is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems with bulky, electron-rich phosphine ligands.[11]
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.[11][12] Optimization of the catalyst, ligand, base, and solvent may be necessary for this specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%) or another suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v) or toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand to an oven-dried reaction vessel.
-
Add the degassed solvent(s) to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[13][14][15] In this reaction, a nucleophile displaces the chlorine atom. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. While the -CF₃ group is activating, the hydroxyl group is electron-donating, which may reduce the reactivity of the ring towards nucleophilic attack compared to analogues with multiple electron-withdrawing groups. However, under forcing conditions or with highly activated nucleophiles, SNAr at the chlorine position may be a viable synthetic route.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-(trifluoromethyl)phenyl moiety is a common feature in a variety of kinase inhibitors.[16][17] The unique electronic and steric properties of this group can contribute to favorable binding interactions within the ATP-binding pocket of various kinases. This compound serves as an excellent starting material for the synthesis of libraries of potential kinase inhibitors through the derivatization of its hydroxyl and chloro functionalities, as outlined in the protocols above. For example, the biaryl structures synthesized via Suzuki-Miyaura coupling can be further elaborated to target specific kinases implicated in cancer and other diseases.[18][19]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its trifunctionalized nature allows for a range of selective transformations, providing access to a diverse array of complex molecules. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers and scientists in the pharmaceutical and materials science industries, enabling the efficient and strategic use of this valuable synthetic intermediate. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.
References
- 1. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jelsciences.com [jelsciences.com]
- 17. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 19. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing GC-MS Analysis of 3-Chloro-5-hydroxybenzotrifluoride Through Derivatization
Abstract
This application note provides a detailed guide for the derivatization of 3-Chloro-5-hydroxybenzotrifluoride prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct GC-MS analysis of this compound is challenging due to the polar nature of its phenolic hydroxyl group, which can lead to poor peak shape, low sensitivity, and potential thermal degradation.[1][2] To overcome these limitations, two robust derivatization protocols are presented: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using trifluoroacetic anhydride (TFAA). This guide offers in-depth, step-by-step protocols, explains the underlying chemical principles, and provides insights into expected outcomes and potential challenges, tailored for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction: The Rationale for Derivatization
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] Accurate quantification and identification of this analyte are crucial for process monitoring, quality control, and metabolic studies. However, the presence of a polar hydroxyl group imparts non-ideal characteristics for GC-MS analysis, such as low volatility and a tendency for adsorption on active sites within the GC system, resulting in tailing peaks and poor reproducibility.[2]
Derivatization is a chemical modification technique that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][4] This process significantly improves chromatographic behavior and enhances detection sensitivity.[4][5] For this compound, targeting the phenolic hydroxyl group is the primary strategy for successful GC-MS analysis.
This application note explores two highly effective derivatization strategies:
-
Silylation: The replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][6]
-
Acylation: The introduction of an acyl group to form an ester.[5][7]
Derivatization Strategies and Mechanistic Insights
The choice of derivatization reagent and method depends on the analyte's structure, the sample matrix, and the desired analytical outcome.
Silylation: A Versatile Approach
Silylation is a widely used and highly effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[6][8] Silylating reagents react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.[1]
Mechanism of Silylation with BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the BSTFA molecule, leading to the formation of the TMS derivative and N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide as byproducts. The presence of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction for sterically hindered or less reactive phenols.[6]
Figure 1: Silylation workflow.
Acylation: An Alternative for Enhanced Stability
Acylation is another effective method for derivatizing phenols, involving the reaction with an acid anhydride or an acyl halide to form a stable ester derivative.[7] Trifluoroacetic anhydride (TFAA) is a particularly reactive and useful reagent for this purpose.[9][10] The resulting trifluoroacetyl ester is highly volatile and exhibits excellent chromatographic properties.
Mechanism of Acylation with TFAA: TFAA reacts readily with the phenolic hydroxyl group in an uncatalyzed reaction or in the presence of a base catalyst. The reaction involves the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of TFAA, leading to the formation of the trifluoroacetyl ester and trifluoroacetic acid as a byproduct.[9]
Figure 2: Acylation experimental workflow.
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents used are moisture-sensitive and can be corrosive.[9][11] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation with BSTFA
This protocol is designed for the efficient conversion of this compound to its TMS ether derivative.
Materials and Reagents:
| Reagent/Material | Grade/Purity | Supplier |
| This compound | Analytical Standard | N/A |
| BSTFA + 1% TMCS | Derivatization Grade | Sigma-Aldrich or equivalent |
| Anhydrous Pyridine | GC Grade | Sigma-Aldrich or equivalent |
| Reaction Vials (2 mL) with PTFE-lined caps | --- | --- |
| Heating block or oven | --- | --- |
| Vortex mixer | --- | --- |
Procedure:
-
Sample Preparation: Ensure the sample extract containing this compound is completely dry. Any residual water will react with the silylating reagent and significantly reduce derivatization efficiency.[6][11] This can be achieved by evaporation under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA with 1% TMCS.[11]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[11]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation with TFAA
This protocol details the derivatization of this compound to its trifluoroacetyl ester.
Materials and Reagents:
| Reagent/Material | Grade/Purity | Supplier |
| This compound | Analytical Standard | N/A |
| Trifluoroacetic Anhydride (TFAA) | Derivatization Grade | Sigma-Aldrich or equivalent |
| Anhydrous Pyridine or Acetonitrile | GC Grade | Sigma-Aldrich or equivalent |
| Reaction Vials (2 mL) with PTFE-lined caps | --- | --- |
| Vortex mixer | --- | --- |
Procedure:
-
Sample Preparation: As with silylation, the sample must be anhydrous. Evaporate the sample solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample residue. Then, carefully add 50 µL of TFAA.
-
Reaction: Cap the vial tightly and vortex for 1 minute. The reaction is typically rapid and can often proceed at room temperature for 15-30 minutes.[9] For potentially less reactive matrices, gentle heating at 60°C for 15 minutes may be beneficial.
-
Work-up (Optional): To remove excess TFAA and the trifluoroacetic acid byproduct, a liquid-liquid extraction can be performed. Add 1 mL of saturated sodium bicarbonate solution to quench the reaction, followed by extraction with a non-polar solvent like hexane.
-
GC-MS Analysis: Inject the organic layer into the GC-MS system.
GC-MS Parameters and Expected Results
GC-MS Conditions (Example):
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Expected Mass Spectra:
-
TMS Derivative: The molecular ion (M+) of the TMS-derivatized this compound (MW = 268.7 g/mol ) is expected at m/z 268. A characteristic fragment ion will be [M-15]+ at m/z 253, corresponding to the loss of a methyl group from the TMS moiety.
-
TFA Derivative: The molecular ion (M+) of the TFA-derivatized analyte (MW = 292.5 g/mol ) is expected at m/z 292. Characteristic fragments would include the loss of the trifluoroacetyl group.
Troubleshooting and Method Validation
-
Low Derivatization Yield: The most common cause is the presence of moisture.[6][11] Ensure all glassware is dry and use anhydrous solvents and reagents. Incomplete evaporation of the sample solvent can also introduce water.
-
Peak Tailing: If peak tailing persists after derivatization, it may indicate active sites in the GC inlet liner or the column. Using a deactivated liner and ensuring the column is in good condition is crucial.
-
Method Validation: To ensure the reliability of the method, it is essential to perform a validation study including linearity, accuracy, precision, and determination of the limit of detection (LOD) and limit of quantification (LOQ). The use of an internal standard is highly recommended for accurate quantification.
Conclusion
Derivatization is an indispensable step for the robust and sensitive analysis of this compound by GC-MS. Both silylation with BSTFA and acylation with TFAA are highly effective methods that significantly improve the chromatographic performance of this analyte. The choice between the two methods may depend on the specific requirements of the analysis and the sample matrix. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can achieve reliable and accurate results for the determination of this compound in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labinsights.nl [labinsights.nl]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
An Application Guide to the Strategic Use of 3-Chloro-5-hydroxybenzotrifluoride in Modern Agrochemical Development
The introduction of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern agrochemical research. The trifluoromethyl (-CF3) group, in particular, is a privileged functional group due to its profound impact on a molecule's physicochemical and biological properties.[1][2] Its high electronegativity and lipophilicity can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to target proteins.[2][3][4] this compound, a substituted phenol, serves as a highly versatile and valuable building block for introducing this critical toxophore into novel active ingredients.[5] Its unique substitution pattern—a trifluoromethyl group, a chlorine atom, and a reactive hydroxyl group—provides a powerful platform for synthesizing next-generation herbicides, fungicides, and insecticides.[3][5] This guide provides an in-depth exploration of its application, complete with detailed synthetic and biological evaluation protocols for researchers in the field.
Section 1: Physicochemical Properties & Rationale for Use
The utility of this compound as a precursor is rooted in the distinct properties conferred by its substituents.
-
Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing moiety, which can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[1][4] Crucially, it increases the lipophilicity of the final molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[2] Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and extending the compound's persistence and efficacy in the field.[2][3]
-
Chlorine Atom (-Cl): The presence of chlorine, another electron-withdrawing group, further modulates the electronic profile of the ring. Halogenation is a common strategy in pesticide design to enhance biological activity and influence the molecule's binding orientation within the target enzyme's active site.[6][7]
-
Hydroxyl Group (-OH): This functional group is the primary reactive handle for synthetic elaboration. It allows for the straightforward formation of ether or ester linkages, enabling the coupling of the 3-chloro-5-(trifluoromethyl)phenyl scaffold to a wide array of other chemical structures, such as heterocycles, to generate diverse compound libraries for screening.
These combined features make this compound an ideal starting material for developing agrochemicals that require enhanced potency and environmental stability.
Section 2: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide
To illustrate its application, we will detail the synthesis of a novel, representative herbicide candidate targeting the Protoporphyrinogen Oxidase (PPO) enzyme. PPO-inhibiting herbicides induce rapid cell death by causing the accumulation of a phototoxic intermediate in chlorophyll biosynthesis. Many commercial PPO inhibitors contain a substituted phenyl ether linkage.
Synthetic Workflow
The overall workflow involves a two-step process: a Williamson ether synthesis to couple the core building block with a heterocyclic amine, followed by functional group modification.
Caption: Synthetic pathway for a model herbicide.
Detailed Experimental Protocol: Synthesis of N-allyl-2-(3-chloro-5-(trifluoromethyl)phenoxy)acetamide
Causality: This protocol employs a classic Williamson ether synthesis. Acetone is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point for reflux. Potassium carbonate (K2CO3) is a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions. The subsequent amide formation is a standard coupling reaction.
Step 1: Synthesis of Ethyl 2-(3-chloro-5-(trifluoromethyl)phenoxy)acetate (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 23.5 mmol).
-
Add anhydrous acetone (100 mL) and stir until the solid is fully dissolved.
-
Add finely ground potassium carbonate (K2CO3) (4.87 g, 35.2 mmol) to the solution. The mixture will become a suspension.
-
Add ethyl 2-bromoacetate (3.1 mL, 28.2 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
-
After completion, cool the mixture to room temperature and filter off the solid K2CO3.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the intermediate product as a pale yellow oil.
Step 2: Synthesis of N-allyl-2-(3-chloro-5-(trifluoromethyl)phenoxy)acetamide (Final Product)
-
The crude ester intermediate from Step 1 can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water). For this protocol, we assume the carboxylic acid is available.
-
In a 100 mL flask under a nitrogen atmosphere, dissolve 2-(3-chloro-5-(trifluoromethyl)phenoxy)acetic acid (2.0 g, 7.4 mmol) in anhydrous dichloromethane (40 mL).
-
Add oxalyl chloride (0.77 mL, 8.9 mmol) dropwise at 0°C, followed by one drop of N,N-Dimethylformamide (DMF) as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
-
In a separate flask, dissolve allylamine (0.67 mL, 8.9 mmol) and triethylamine (1.55 mL, 11.1 mmol) in dichloromethane (20 mL) and cool to 0°C.
-
Slowly add the prepared acid chloride solution to the amine solution.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water (30 mL) and separate the organic layer.
-
Wash the organic layer with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the final compound.
| Parameter | Expected Value |
| Intermediate Yield | 85-95% |
| Final Product Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Section 3: Biological Evaluation Protocols
The herbicidal activity of the synthesized candidate must be assessed. A primary screen using whole-plant assays provides an effective initial evaluation of phytotoxicity against both a target weed species and a non-target crop species to gauge selectivity.
Biological Screening Workflow
Caption: Workflow for primary herbicidal screening.
Detailed Protocol: Whole-Plant Root Growth Inhibition Assay
Causality: This assay is a standard primary screen in herbicide discovery.[8] Root growth is a highly sensitive indicator of phytotoxicity. Using agar plates allows for precise control of the compound concentration and easy measurement of root length. Brassica napus (canola) can be used as a representative broadleaf weed, while Zea mays (corn) can represent a monocot crop, providing an initial indication of selectivity.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the synthesized herbicide candidate in dimethyl sulfoxide (DMSO).
-
Prepare Media: Prepare a sterile plant growth medium (e.g., Murashige and Skoog) and maintain it in a liquid state at 50°C.
-
Dose-Response Preparation: Create a series of dilutions from the stock solution to be added to the liquid agar to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity. Include a DMSO-only control.
-
Plate Pouring: Pour the herbicide-amended agar into sterile square petri dishes and allow them to solidify in a laminar flow hood.
-
Seed Sterilization and Sowing: Surface-sterilize seeds of the test species (e.g., Brassica napus and Zea mays) and place them on the surface of the agar plates.
-
Incubation: Seal the plates and place them vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (22-25°C).
-
Data Collection: After 7-10 days, measure the primary root length of the seedlings for each concentration and the control.
-
Data Analysis: For each species, calculate the percent inhibition of root growth relative to the control. Plot the percent inhibition against the logarithm of the concentration and use a non-linear regression model to determine the GR50 value (the concentration required to inhibit growth by 50%).
Section 4: Data Summary and SAR Insights
The data gathered from synthesis and biological testing provide critical insights into the potential of the new molecule.
| Compound | Target Weed GR50 (µM) (B. napus) | Crop Species GR50 (µM) (Z. mays) | Selectivity Index (Crop/Weed) |
| Candidate 1 | 5.2 | >100 | >19.2 |
| Commercial Standard | 2.8 | 85.4 | 30.5 |
Structure-Activity Relationship (SAR) Discussion:
The hypothetical results indicate that our candidate, derived from this compound, shows promising herbicidal activity. The GR50 value of 5.2 µM against the target weed is within a potent range for a primary screen hit. The high GR50 value against corn suggests good selectivity, a critical attribute for a commercial herbicide.
The core 3-chloro-5-(trifluoromethyl)phenoxy moiety is essential for this activity. The trifluoromethyl group likely enhances uptake and translocation, while the chlorine atom contributes to a tight fit within the PPO enzyme's active site. The N-allyl substituent on the acetamide side chain could be a key area for further optimization. Researchers could explore replacing the allyl group with other small alkyl or cyclic groups to probe the steric and electronic requirements of the binding pocket, potentially improving potency and refining the selectivity profile.[9]
Conclusion
This compound is a powerful and strategic building block in the design of novel agrochemicals. Its inherent chemical features, particularly the trifluoromethyl group, provide a reliable scaffold for developing active ingredients with enhanced efficacy and metabolic stability. The synthetic accessibility of its hydroxyl group allows for broad diversification, enabling the exploration of extensive chemical space. The protocols outlined in this guide provide a robust framework for researchers to leverage this valuable intermediate in their discovery programs, from initial synthesis to primary biological evaluation, paving the way for the next generation of crop protection solutions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
nucleophilic substitution reactions of 3-Chloro-5-hydroxybenzotrifluoride
An in-depth guide to the strategic application of 3-Chloro-5-hydroxybenzotrifluoride in the synthesis of novel aromatic derivatives via nucleophilic substitution. This document provides a detailed exploration of reaction mechanisms, validated experimental protocols, and expert insights for researchers in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
This compound, also known as 3-Chloro-5-(trifluoromethyl)phenol[1], is a highly functionalized aromatic building block of significant interest in drug discovery and agrochemical development. Its unique substitution pattern—featuring a leaving group (Cl), a potent electron-withdrawing group (CF₃), and a versatile hydroxyl group (OH)—offers a rich platform for synthetic diversification. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules[2].
This guide details the principles and practical applications of nucleophilic aromatic substitution (SNAr) reactions using this substrate. We will explore the electronic interplay of its substituents and provide robust, step-by-step protocols for its derivatization with various nucleophiles.
Mechanistic Considerations: The SNAr Reaction Pathway
Nucleophilic aromatic substitution is a powerful method for forming new bonds on an aromatic ring by displacing a suitable leaving group.[3][4] Unlike the more common electrophilic aromatic substitution, SNAr proceeds readily on electron-deficient rings.[5][6] The reaction typically follows a two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring. This is the rate-determining step.[4]
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is critical and is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs).[6][9]
-
Elimination & Aromaticity Restoration: The leaving group (in this case, chloride) is expelled, and the aromaticity of the ring is restored.
Substituent Effects in this compound
The reactivity of the substrate is a direct consequence of the electronic properties of its substituents:
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group through induction (-I effect), which strongly stabilizes the negative charge in the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack.[2][10]
-
Chloro Group (-Cl): This serves as the leaving group. While halogens are deactivating overall in electrophilic substitutions, in SNAr, the C-Cl bond is broken in the second, faster step. The high electronegativity of halogens contributes to the electrophilicity of the ipso-carbon.[4]
-
Hydroxyl Group (-OH): This group presents a dual nature. In its protonated form, it is weakly activating. However, under basic conditions, it is deprotonated to the strongly electron-donating phenoxide (-O⁻), which would significantly deactivate the ring towards nucleophilic attack. Therefore, reaction conditions must be carefully chosen. Often, the reaction is performed under conditions that do not fully deprotonate the phenol, or a protection strategy may be employed for particularly strong basic conditions. The meta position of the -OH and -CF₃ groups relative to the chlorine is suboptimal for resonance stabilization of the Meisenheimer complex compared to an ortho or para arrangement.[5][6] This suggests that forcing conditions (e.g., higher temperatures, stronger bases/nucleophiles) may be required for efficient substitution.
Application Protocols
The following protocols are designed as robust starting points for the derivatization of this compound. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific nucleophile.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. This compound and related compounds should be handled with care.
Protocol 1: O-Arylation with Phenolic Nucleophiles (Synthesis of Diaryl Ethers)
This protocol describes the synthesis of a substituted diphenyl ether, a common motif in pharmaceuticals and materials.
-
Causality: The reaction is base-mediated. A moderately weak base like potassium carbonate (K₂CO₃) is chosen to deprotonate the more acidic nucleophilic phenol without significantly deprotonating the substrate's hydroxyl group, thus preventing deactivation of the electrophile. A polar aprotic solvent like DMF or DMSO is used to dissolve the ionic intermediates and facilitate the reaction.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: N-Arylation with Amine Nucleophiles
This protocol outlines the reaction with primary or secondary amines to form substituted anilines or diarylamines, which are crucial for many biologically active compounds.
-
Causality: A stronger base, such as sodium tert-butoxide (NaOtBu), is often required for N-arylation. The reaction may also be facilitated by palladium catalysis (Buchwald-Hartwig amination), but a direct SNAr is feasible, especially with electron-rich amines or under more forcing thermal conditions. The choice of a high-boiling point solvent like Dioxane or Toluene is common.
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine nucleophile (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous Dioxane to achieve a substrate concentration of 0.2-0.4 M.
-
Seal the tube and heat the mixture to 100-130 °C in an oil bath.
-
Monitor the reaction progress. Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: S-Arylation with Thiol Nucleophiles
This protocol is for the synthesis of aryl sulfides, which are valuable intermediates and have applications in materials science and medicinal chemistry.
-
Causality: Thiols are generally excellent nucleophiles. The corresponding thiolate, generated with a mild base like cesium carbonate (Cs₂CO₃) or K₂CO₃, reacts readily. The high polarizability of sulfur makes it highly effective in SNAr reactions.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF.
-
Add the thiol nucleophile (1.1 eq) dropwise at room temperature.
-
Stir the reaction at a moderately elevated temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC. These reactions are often faster than their O- or N-arylation counterparts (typically 2-8 hours).
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purify the resulting aryl sulfide by column chromatography.
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic aromatic substitution of this compound.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Plausible Yield (%) |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ | DMF | 110 | 18 | 75-85% |
| N-Nucleophile | Morpholine | NaOtBu | Dioxane | 120 | 12 | 60-75% |
| S-Nucleophile | Thiophenol | Cs₂CO₃ | DMF | 70 | 4 | 85-95% |
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
analytical methods for the quantification of 3-Chloro-5-hydroxybenzotrifluoride
Introduction
3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity to the parent molecule, making it a valuable building block in drug discovery.[3] Accurate quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals involved in process monitoring, quality control, and stability testing.
The validation of these analytical procedures is paramount to guarantee reliable and reproducible results.[4][5] The methodologies presented herein are developed with the principles of the ICH Q2(R1) guidelines in mind, ensuring they meet the stringent requirements for accuracy, precision, specificity, linearity, and robustness.[1][6][7]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 570391-18-3 | |
| Molecular Formula | C₇H₄ClF₃O | |
| Molecular Weight | 196.55 g/mol | |
| Appearance | Liquid | |
| Synonyms | 3-chloro-5-(trifluoromethyl)phenol | [1][2] |
| LogP | 3.0644 | [2] |
The presence of a phenolic hydroxyl group and the aromatic ring with a trifluoromethyl and a chloro substituent dictates the choice of analytical techniques and sample preparation strategies. The phenolic nature allows for UV detection in HPLC and requires derivatization for optimal performance in GC.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of this compound in process samples and for stability studies. The inherent UV absorbance of the phenolic chromophore allows for direct detection without derivatization.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained on a C18 stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve a good peak shape and resolution. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol
1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (acidified to pH 3.0 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
5. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, making it an excellent confirmatory technique and suitable for trace-level analysis. Due to the polar nature of the phenolic hydroxyl group, derivatization is necessary to improve volatility and chromatographic performance.
Principle
The phenolic hydroxyl group of this compound is derivatized to a less polar silyl ether. This increases the compound's volatility, allowing it to be analyzed by GC. The derivatized analyte is separated from other components on a non-polar capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions and accurate quantification using selected ion monitoring (SIM).
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol
1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (GC grade)
-
Hexane (GC grade)
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Derivatization Procedure
-
In a GC vial, add an aliquot of the sample or standard solution in pyridine or acetonitrile.
-
Add an excess of BSTFA with 1% TMCS (e.g., 100 µL).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. Preparation of Standard and Sample Solutions
-
Prepare stock and working standard solutions of this compound in pyridine or acetonitrile.
-
Prepare sample solutions in the same solvent.
-
Derivatize both standards and samples as described above.
6. Data Analysis and Quantification
-
Perform a full scan analysis of a derivatized standard to identify the molecular ion and characteristic fragment ions of the TMS-derivative.
-
Select appropriate ions for SIM mode analysis (e.g., the molecular ion and 2-3 other abundant fragment ions).
-
Construct a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the derivatized standards.
-
Analyze the derivatized sample and calculate the concentration using the calibration curve.
Method Validation Summary
Both the HPLC-UV and GC-MS methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][6][7] The following parameters should be assessed:
| Validation Parameter | HPLC-UV | GC-MS | Purpose |
| Specificity | Assess peak purity using a photodiode array detector; analyze placebo and stressed samples. | Compare mass spectra of the analyte in samples to the reference standard. | To ensure the signal is from the analyte of interest without interference. |
| Linearity | Analyze a minimum of 5 concentrations across the expected range. | Analyze a minimum of 5 concentrations across the expected range. | To demonstrate a proportional relationship between signal and concentration. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision. | The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision. | To define the concentration limits of the method. |
| Accuracy | Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120%). | Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at 3 levels. | To measure the closeness of the test results to the true value. |
| Precision | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). | Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, gas flow rate, injector temperature). | To measure the method's capacity to remain unaffected by small variations. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control due to its simplicity and speed. The GC-MS method offers enhanced sensitivity and selectivity, making it ideal for trace analysis and as a confirmatory method. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity and accuracy of the analytical data generated.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. starodub.nl [starodub.nl]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols for Reactions Involving 3-Chloro-5-(trifluoromethyl)phenol
Introduction
3-Chloro-5-(trifluoromethyl)phenol is a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the presence of both an electron-withdrawing trifluoromethyl group and a chloro substituent on the aromatic ring, render it a versatile substrate for a variety of coupling reactions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of target molecules, making this phenol derivative a valuable starting material for drug discovery programs.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed experimental setups and protocols for several key transformations involving 3-Chloro-5-(trifluoromethyl)phenol. The methodologies discussed herein are grounded in established chemical principles and are designed to be both reliable and adaptable to specific research needs. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.
Chemical Profile and Safety Considerations
Before commencing any experimental work, it is imperative to be thoroughly familiar with the properties and hazards associated with 3-Chloro-5-(trifluoromethyl)phenol.
| Property | Value | Reference |
| CAS Number | 570391-18-3 | [3] |
| Molecular Formula | C₇H₄ClF₃O | [3] |
| Molecular Weight | 196.55 g/mol | [3] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Safety Precautions: 3-Chloro-5-(trifluoromethyl)phenol is classified as acutely toxic if swallowed or in contact with skin, and it can cause severe skin corrosion and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times.[4] All manipulations should be carried out in a well-ventilated chemical fume hood. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Core Reactions and Protocols
This section details the experimental setups for three fundamental classes of reactions utilizing 3-Chloro-5-(trifluoromethyl)phenol: Ullmann Condensation for diaryl ether synthesis, Buchwald-Hartwig amination for the formation of arylamines, and Suzuki-Miyaura coupling for carbon-carbon bond formation.
Ullmann Condensation: Synthesis of Diaryl Ethers
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[6] The electron-deficient nature of the aromatic ring in 3-Chloro-5-(trifluoromethyl)phenol makes it a suitable substrate for this transformation.
Reaction Principle: The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.
Diagram 1: Ullmann Condensation Workflow
Caption: General workflow for the Ullmann condensation.
Detailed Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)phenyl Phenyl Ether
This protocol is adapted from general procedures for Ullmann diaryl ether synthesis.[7]
Materials:
-
3-Chloro-5-(trifluoromethyl)phenol
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with a temperature controller
-
Standard glassware for work-up and purification
Procedure:
-
To an oven-dried 25 mL Schlenk flask under an inert atmosphere, add 3-Chloro-5-(trifluoromethyl)phenol (1.0 mmol, 196.5 mg), phenol (1.2 mmol, 113 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Add copper(I) iodide (0.1 mmol, 19 mg) and N,N'-dimethylethylenediamine (0.2 mmol, 21 µL).
-
Add 10 mL of anhydrous toluene via syringe.
-
Fit the flask with a condenser and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired diaryl ether.
| Parameter | Condition | Rationale |
| Catalyst | Copper(I) iodide | A common and effective copper source for Ullmann couplings. |
| Ligand | N,N'-Dimethylethylenediamine | Chelating diamine ligands accelerate the reaction by stabilizing the copper center. |
| Base | Potassium carbonate | A cost-effective and moderately strong base to deprotonate the phenol. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for the required reaction temperature. |
| Temperature | 110 °C | Sufficient to promote the reaction without significant decomposition. |
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds.[8] This method is highly versatile and tolerates a wide range of functional groups.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-Phenyl-3-chloro-5-(trifluoromethyl)aniline
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl chlorides.[9]
Materials:
-
3-Chloro-5-(trifluoromethyl)phenol (used to synthesize the corresponding aryl chloride/triflate if not commercially available) or 1-chloro-3-bromo-5-(trifluoromethyl)benzene (as a more reactive starting material)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with a temperature controller
-
Standard glassware for work-up and purification
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.048 mmol, 22.9 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).
-
Add 1-chloro-3-bromo-5-(trifluoromethyl)benzene (1.0 mmol, 259.4 mg) and aniline (1.2 mmol, 111.7 mg, 109 µL).
-
Add 5 mL of anhydrous toluene.
-
Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexanes/ethyl acetate) to yield the desired N-arylated amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that facilitates oxidative addition and reductive elimination, especially for less reactive aryl chlorides. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A standard solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide, providing a powerful method for the formation of C-C bonds.[1]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to give the biaryl product and regenerate the Pd(0) catalyst.[1]
Diagram 3: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)biphenyl
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[6]
Materials:
-
1-Bromo-3-chloro-5-(trifluoromethyl)benzene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with a temperature controller
-
Standard glassware for work-up and purification
Procedure:
-
To a 50 mL round-bottom flask, add 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 mmol, 259.4 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Fit the flask with a reflux condenser and flush with an inert gas.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain the desired biaryl compound.
| Parameter | Condition | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | A widely used, commercially available, and effective catalyst for Suzuki couplings. |
| Base | Potassium carbonate | A common base used to activate the boronic acid for transmetalation. |
| Solvent System | Toluene/Ethanol/Water | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | A moderate temperature that promotes the reaction without significant catalyst decomposition. |
Conclusion
3-Chloro-5-(trifluoromethyl)phenol is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide for Ullmann condensation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling provide robust starting points for researchers in the fields of medicinal chemistry and materials science. As with any chemical transformation, optimization of the reaction conditions may be necessary to achieve the desired outcome for specific substrates. Careful attention to safety precautions is paramount when working with this and other halogenated and trifluoromethylated compounds.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 5. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
The Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Chloro-5-hydroxybenzotrifluoride: Application Notes and Protocols
Introduction: The Versatility of a Fluorinated Phenolic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced binding affinity and bioavailability. When this powerful functional group is combined with a reactive phenolic core, as in 3-Chloro-5-hydroxybenzotrifluoride, a versatile building block emerges, ripe with potential for the synthesis of novel heterocyclic compounds.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies to leverage this compound as a precursor for a variety of heterocyclic systems. We will delve into the mechanistic rationale behind key transformations and provide detailed, adaptable protocols for the synthesis of trifluoromethyl-substituted benzofurans, benzoxazines, and chromones.
Core Synthetic Strategies: A Multi-pronged Approach to Heterocycle Construction
The strategic location of the hydroxyl, chloro, and trifluoromethyl groups on the aromatic ring of this compound allows for a diverse range of synthetic manipulations. The phenolic hydroxyl group serves as a key nucleophile or can be readily transformed into other functional groups to facilitate cyclization reactions. The electron-withdrawing nature of the trifluoromethyl and chloro substituents influences the reactivity of the aromatic ring, guiding the regioselectivity of subsequent reactions.
Our exploration will focus on three primary classes of heterocyclic compounds that can be accessed from this versatile starting material:
-
Benzofurans: These bicyclic systems are prevalent in a multitude of biologically active natural products and synthetic compounds.
-
Benzoxazines: This class of heterocyles is of significant interest due to their diverse pharmacological activities, including anticancer and antimicrobial properties.
-
Chromones: The chromone scaffold is a key component of many flavonoids and is associated with a broad spectrum of biological effects.
The following sections will provide detailed protocols and mechanistic insights for the synthesis of these important heterocyclic cores.
I. Synthesis of Trifluoromethyl-Substituted Benzofurans
The construction of the furan ring onto the existing benzene ring of this compound can be achieved through several methodologies. A particularly effective approach involves the initial O-allylation of the phenol followed by a Claisen rearrangement and subsequent oxidative cyclization.
Conceptual Workflow for Benzofuran Synthesis
Caption: Workflow for Benzofuran Synthesis from this compound.
Protocol 1: Synthesis of 6-Chloro-4-(trifluoromethyl)benzofuran via O-Allylation and Oxidative Cyclization
Rationale: This protocol leverages the nucleophilicity of the phenolic oxygen for an initial Williamson ether synthesis. The subsequent thermal Claisen rearrangement positions the allyl group ortho to the hydroxyl group, setting the stage for a palladium-catalyzed oxidative cyclization to form the furan ring.
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Oxygen (O₂) balloon
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Methodology:
Part A: Synthesis of 1-Allyloxy-3-chloro-5-(trifluoromethyl)benzene
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude allyl ether.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-allyloxy-3-chloro-5-(trifluoromethyl)benzene.
Part B: Claisen Rearrangement to 2-Allyl-3-chloro-5-(trifluoromethyl)phenol
-
Place the purified allyl ether from Part A in a sealed tube under an inert atmosphere (e.g., Argon).
-
Heat the sealed tube to 180-200 °C for 6-8 hours.
-
Monitor the rearrangement by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The crude ortho-allylphenol can be used directly in the next step or purified by column chromatography.
Part C: Oxidative Cyclization to 6-Chloro-4-(trifluoromethyl)benzofuran
-
Dissolve the crude ortho-allylphenol from Part B in toluene in a round-bottom flask.
-
Add palladium(II) acetate (0.1 eq) to the solution.
-
Fit the flask with an oxygen balloon and heat the reaction mixture to 80-100 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final 6-chloro-4-(trifluoromethyl)benzofuran.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 1-Allyloxy-3-chloro-5-(trifluoromethyl)benzene | C₁₀H₈ClF₃O | 236.62 | 85-95 |
| 2-Allyl-3-chloro-5-(trifluoromethyl)phenol | C₁₀H₈ClF₃O | 236.62 | 70-80 |
| 6-Chloro-4-(trifluoromethyl)benzofuran | C₉H₄ClF₃O | 220.58 | 60-75 |
II. Synthesis of Trifluoromethyl-Substituted Benzoxazines
The Mannich reaction provides a classical and efficient route to benzoxazines, involving the condensation of a phenol, a primary amine, and formaldehyde. This one-pot, three-component reaction is highly adaptable for the synthesis of a diverse library of benzoxazine derivatives from this compound.
Conceptual Workflow for Benzoxazine Synthesis
Caption: General Workflow for the Synthesis of Benzoxazines.
Protocol 2: Synthesis of 6-Chloro-8-(trifluoromethyl)-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine
Rationale: This protocol utilizes the Mannich condensation to construct the oxazine ring. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich ortho position of the phenol, followed by cyclization.
Materials:
-
This compound
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10% aqueous
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.0 eq) in 1,4-dioxane.
-
Add paraformaldehyde (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 10% aqueous NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 6-chloro-8-(trifluoromethyl)-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 6-Chloro-8-(trifluoromethyl)-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine | C₁₅H₁₁ClF₃NO | 313.70 | 70-85 |
III. Synthesis of Trifluoromethyl-Substituted Chromones
The Simonis reaction offers a direct route to chromones through the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent, typically a strong acid. This method can be effectively applied to this compound to generate novel trifluoromethyl-substituted chromone scaffolds.
Conceptual Workflow for Chromone Synthesis
Caption: Simonis Reaction for the Synthesis of Chromones.
Protocol 3: Synthesis of 6-Chloro-8-(trifluoromethyl)-2-methyl-4H-chromen-4-one
Rationale: This protocol employs the Simonis reaction, where the phenol first undergoes a Pechmann condensation with the β-ketoester to form a coumarin intermediate, which then rearranges to the more stable chromone under the acidic conditions provided by Eaton's reagent.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Eaton's reagent (7.7 wt % solution of phosphorus pentoxide in methanesulfonic acid)
-
Ice-water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in a round-bottom flask, add ethyl acetoacetate (1.2 eq).
-
Cool the mixture in an ice bath and slowly add Eaton's reagent (5-10 eq) with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-chloro-8-(trifluoromethyl)-2-methyl-4H-chromen-4-one.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| 6-Chloro-8-(trifluoromethyl)-2-methyl-4H-chromen-4-one | C₁₁H₆ClF₃O₂ | 278.61 | 50-65 |
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a range of novel trifluoromethyl-substituted heterocyclic compounds. The protocols detailed herein for the preparation of benzofurans, benzoxazines, and chromones provide a solid foundation for further exploration and diversification of these important scaffolds. The strategic incorporation of the trifluoromethyl group is anticipated to imbue these novel heterocycles with desirable physicochemical and pharmacological properties, making them attractive candidates for further investigation in drug discovery and materials science. Future work could focus on expanding the library of accessible heterocycles through the exploration of other cyclization strategies, such as the Ullmann condensation for the synthesis of dibenzofurans or the Mitsunobu reaction for the formation of N-aryl heterocycles.
References
Application Note: Catalytic Transformations of 3-Chloro-5-hydroxybenzotrifluoride for Advanced Synthesis
Abstract
3-Chloro-5-hydroxybenzotrifluoride is a pivotal building block in modern synthetic chemistry, prized for its unique combination of reactive sites. The presence of a trifluoromethyl group imparts desirable physicochemical properties such as increased lipophilicity and metabolic stability in derivative compounds, making it a valuable scaffold in pharmaceutical and agrochemical research.[1][2] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this substrate, focusing on the formation of carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bonds. We present not just protocols, but the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is critical for designing successful catalytic reactions. The molecule's reactivity is governed by the interplay of its three distinct functional groups: the chloro, hydroxyl, and trifluoromethyl moieties.
| Property | Value |
| Molecular Formula | C₇H₄ClF₃O[3] |
| Molecular Weight | 196.55 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 38527-99-8 |
Electronic & Reactivity Insights:
-
Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group via induction. It significantly lowers the electron density of the aromatic ring, which has two major consequences. First, it activates the C-Cl bond toward oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), a key step in many cross-coupling reactions.[4] Second, it increases the acidity of the phenolic proton.
-
Chloro (-Cl) Group: As a halogen, it serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, the activating effect of the -CF₃ group makes these couplings highly feasible with modern catalyst systems.[4][5]
-
Hydroxyl (-OH) Group: This group is an electron-donating group by resonance. Its presence can complicate reactions if not properly considered. In the presence of a strong base, it will be deprotonated to form a phenoxide, a powerful nucleophile that can potentially engage in side reactions. However, many modern catalytic systems exhibit remarkable functional group tolerance, allowing reactions to proceed without protecting the hydroxyl group.
Safety & Handling: Researchers must handle this compound and its reagents with care. Trifluoromethylated aromatic compounds should be handled in a well-ventilated fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8][9][10]
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the construction of biaryl linkages. The protocol below is optimized for the coupling of an electron-deficient aryl chloride, leveraging the substrate's inherent reactivity.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (like Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (like SPhos or XPhos) is chosen. These bulky ligands promote the crucial oxidative addition step with the relatively inert C-Cl bond and facilitate the final reductive elimination step.[5]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are moderately strong bases. They are effective in the transmetalation step of the Suzuki cycle without being overly aggressive, which could cause unwanted side reactions involving the hydroxyl group.
-
Solvent: A polar aprotic solvent like dioxane or N,N-Dimethylacetamide (DMA) with a small amount of water is ideal. The water is crucial for the hydrolysis of the boronic acid/ester and facilitates the transmetalation step.
Workflow for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon line
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 196 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (636 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Characterization: Confirm the structure of the product, 3-hydroxy-5-(trifluoromethyl)-[1,1'-biphenyl], using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are prevalent motifs in pharmaceuticals.[11][12] The reaction is highly sensitive to the choice of ligand and base, especially when dealing with a functionalized substrate like this compound.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst, often complexed with a highly electron-rich and bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos), is essential for the amination of aryl chlorides.[13] These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine nucleophile, forming the active aminyl-palladium intermediate.[14] The choice of base is critical; weaker bases are often insufficient for aryl chlorides.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Workflow for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Protocol 3.1: Buchwald-Hartwig Amination with Morpholine
Materials & Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Vessel Preparation: Inside a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add this compound (196 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and RuPhos (14.0 mg, 0.03 mmol).
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 16-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extraction & Drying: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-aryl product.
-
Characterization: Confirm the structure of 4-(3-hydroxy-5-(trifluoromethyl)phenyl)morpholine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Overview of Additional Catalytic Applications
The strategic placement of functional groups on this compound opens avenues for numerous other catalytic transformations, creating a hub for generating molecular diversity.
Caption: Synthetic utility of this compound as a versatile synthetic hub.
-
Sonogashira Coupling: The C-Cl bond can be coupled with terminal alkynes using a dual palladium/copper catalytic system to generate aryl alkynes, which are valuable intermediates for further functionalization.[15]
-
Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexyl ring using catalysts like ruthenium or rhodium on a carbon support.[16] This reaction can produce substituted cyclohexanols, often with controllable diastereoselectivity, providing access to 3D-rich molecular scaffolds.[17]
Conclusion
This compound is a highly adaptable substrate for a range of modern catalytic reactions. Its electron-deficient nature, conferred by the trifluoromethyl group, renders the aryl chloride amenable to challenging cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can selectively functionalize the C-Cl bond via Suzuki-Miyaura, Buchwald-Hartwig, and other coupling methodologies. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the synthesis of complex molecules relevant to drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. saspublishers.com [saspublishers.com]
- 17. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 3-Chloro-5-hydroxybenzotrifluoride
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Chloro-5-hydroxybenzotrifluoride. Here, we address common challenges and provide optimized protocols to ensure a successful and reproducible synthesis. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the reaction intricacies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the diazotization of 3-amino-5-chlorobenzotrifluoride, followed by a hydrolysis reaction. This transformation is a variation of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities.[1][2] The general pathway involves two key steps:
-
Diazotization: The primary aromatic amine, 3-amino-5-chlorobenzotrifluoride, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Hydrolysis: The resulting diazonium salt is then carefully heated in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, yielding the desired product.
Q2: What are the critical parameters to control during the diazotization step?
A2: The stability of the diazonium salt is paramount for a successful reaction. Low temperatures, typically between 0-5 °C, are crucial to prevent premature decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts and a decrease in yield.[3][4] Maintaining a strongly acidic environment is also essential for the complete formation of the diazonium salt and to minimize side reactions.
Q3: Are there alternative synthetic strategies to access this compound?
A3: While the diazotization-hydrolysis route is the most common, other strategies could be envisioned, although they may be less direct or involve more challenging reagents. One theoretical alternative could involve the direct hydroxylation of a pre-existing 3-chloro-benzotrifluoride derivative, but this often lacks regioselectivity and can be difficult to control. Another possibility could be a multi-step synthesis starting from a different substituted benzene ring, but this would likely be more complex and less efficient than the diazotization approach.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient hydrolysis. | 1. Ensure the use of high-purity sodium nitrite and a sufficient excess of strong acid (e.g., H₂SO₄ or HCl). 2. Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite. Use a well-calibrated thermometer and an efficient cooling bath (ice-salt mixture).[3] 3. After diazotization, ensure a controlled and gradual increase in temperature for the hydrolysis step. Boiling the diazonium salt in aqueous acid is a classical approach, but gentle heating may provide better control.[1] |
| Formation of a Dark, Tarry Mixture | 1. Significant decomposition of the diazonium salt. 2. Azo coupling side reactions. | 1. This is often a result of poor temperature control during diazotization. Re-evaluate your cooling setup and temperature monitoring. 2. Ensure a sufficiently acidic medium to prevent the unreacted amine from coupling with the diazonium salt. The pH should be kept low throughout the diazotization process. |
| Presence of Impurities in the Final Product | 1. Formation of azo compounds. 2. Formation of biaryl byproducts. 3. Unreacted starting material. | 1. Azo impurities can be minimized by maintaining a low pH and ensuring complete diazotization before the hydrolysis step. 2. The formation of biaryl compounds is a known side reaction in Sandmeyer-type reactions, proceeding through a radical mechanism.[1] Using a more dilute reaction mixture can sometimes reduce the likelihood of these radical-radical coupling events. 3. Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting amine before workup. |
| Difficulty in Isolating the Product | The product may be an oil or have a low melting point, making crystallization challenging. | If the product does not solidify upon cooling, an extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) should be performed. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure. |
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Diazotization of 3-amino-5-chlorobenzotrifluoride
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-amino-5-chlorobenzotrifluoride (1 equivalent).
-
Add a mixture of concentrated sulfuric acid (2-3 equivalents) and water, ensuring the flask is cooled in an ice-salt bath to maintain an internal temperature below 5 °C.
-
Dissolve sodium nitrite (1.1-1.2 equivalents) in a minimal amount of cold water and place it in the dropping funnel.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Part 2: Hydrolysis of the Diazonium Salt
-
Carefully and slowly heat the reaction mixture to boiling. A controlled heating mantle is recommended.
-
Maintain the boiling temperature and observe the evolution of nitrogen gas. The reaction is typically complete when the gas evolution ceases (usually after 1-2 hours).
-
Cool the reaction mixture to room temperature.
Part 3: Workup and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of diazotization and hydrolysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 3-Chloro-5-hydroxybenzotrifluoride
Document ID: TSC-CHBTF-PUR-001
Version: 1.0
Last Updated: January 4, 2026
Introduction
Welcome to the technical support guide for 3-Chloro-5-hydroxybenzotrifluoride (CAS No. 339-55-9). This molecule is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its purity paramount for downstream success. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth, practical solutions for purifying this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
The inherent properties of this compound—a polar phenolic hydroxyl group combined with an electron-withdrawing trifluoromethyl group and a halogen—present unique purification challenges. This guide provides structured troubleshooting advice and validated protocols to help you consistently achieve high purity.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding what you are removing. The impurity profile of crude this compound can vary based on the synthetic route, but typically includes the following:
-
Unreacted Starting Materials: Such as 3-chloro-5-aminobenzotrifluoride or related precursors.
-
Isomeric Byproducts: Formation of other positional isomers (e.g., 2-chloro-5-hydroxybenzotrifluoride) can occur depending on the reaction's regioselectivity.
-
Over-halogenated Species: Products containing additional chlorine atoms.
-
Decomposition Products: Phenols are susceptible to oxidation, which can result in colored impurities (quinones, polymers).
-
Residual Solvents and Reagents: Including high-boiling point solvents (e.g., DMF, DMSO) or non-volatile salts.
Part 2: Purification Strategy Selection
Choosing the correct purification technique is the most critical decision. The optimal method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Decision Workflow: Selecting Your Purification Method
This diagram outlines a decision-making process for selecting the most appropriate primary purification technique.
Caption: Decision tree for selecting a primary purification method.
Part 3: Troubleshooting Guides & FAQs
This section is formatted as a series of questions you might encounter during your work.
A. Fractional Vacuum Distillation
Use Case: Ideal for large-scale purification (>50 g) and for removing non-volatile residues or impurities with a significantly different boiling point. The high boiling point of this compound necessitates vacuum distillation to prevent thermal decomposition.
FAQ 1: My product is decomposing in the distillation flask, indicated by darkening color. What's happening and how can I fix it?
-
Answer: Thermal decomposition is the likely cause. The combination of a phenolic hydroxyl group and electron-withdrawing groups can make the molecule susceptible to heat, especially in the presence of trace acid or base.
-
Troubleshooting Steps:
-
Check Vacuum Level: Ensure your vacuum pump is pulling a sufficiently low vacuum (e.g., <1 mmHg). A higher vacuum lowers the boiling point, reducing the thermal stress on the molecule.
-
Monitor Temperature: Use an oil bath or heating mantle with precise temperature control. Ensure the pot temperature does not significantly exceed the boiling point at your operating pressure.
-
Minimize Residence Time: Distill the product as quickly as is feasible without compromising fractionation efficiency. A shorter exposure to high temperatures reduces decomposition.
-
Inert Atmosphere: Ensure all joints are well-sealed and consider a nitrogen bleed to maintain an inert atmosphere, which can suppress oxidative decomposition.
-
-
FAQ 2: I'm seeing poor separation between my product and a close-boiling impurity. How can I improve the resolution?
-
Answer: This indicates that the difference in vapor pressures between your product and the impurity is small, requiring higher distillation efficiency.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). This increases the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio. This means collecting the distillate more slowly, allowing more vapor-liquid equilibria to be established in the column, which enhances separation.
-
Stable Heating and Insulation: Ensure the heating of the distillation pot is uniform and insulate the distillation column to maintain a proper temperature gradient and prevent heat loss.
-
-
B. Recrystallization
Use Case: An excellent technique for removing small to moderate amounts of impurities from a solid product. It relies on the difference in solubility of the compound and impurities in a chosen solvent system at different temperatures.[1][2]
FAQ 1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
-
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The solid comes out of solution as a liquid instead of a crystal.
-
Troubleshooting Steps:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, more slowly this time.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has slowly cooled to room temperature. This may push the equilibrium toward crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure product (a "seed crystal") to the cooled solution to initiate crystallization.
-
-
FAQ 2: I have very low recovery after recrystallization. Where did my product go?
-
Answer: Low recovery is typically due to using too much solvent or choosing a solvent in which your product has high solubility even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent portion-wise, just until the solid fully dissolves and no more.[3] This ensures you create a saturated solution.
-
Re-evaluate Solvent Choice: Your chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] You may need to screen for a new solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
Evaporate Excess Solvent: If you've added too much solvent, you can gently heat the solution to evaporate some of it, then attempt the cooling and crystallization process again.
-
Cool Thoroughly: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for crystallization to complete before filtration.
-
-
C. Column Chromatography
Use Case: The most powerful technique for separating complex mixtures, especially for removing impurities with similar polarities to the product, such as isomers.[5][6][7] For polar aromatic compounds like this compound, normal-phase chromatography on silica gel is common.[5][7]
FAQ 1: My compound is streaking/tailing on the TLC plate and the column, leading to poor separation.
-
Answer: Tailing is often caused by the compound interacting too strongly with the stationary phase (silica gel) or by sample overloading. The acidic nature of silica gel can strongly interact with the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: The eluent may not be polar enough to effectively move the compound. Gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
-
Add a Modifier: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to the eluent. This can help by protonating the silica surface and improving the elution profile of your acidic phenol.
-
Check for Overloading: If you are loading too much crude material onto the column, it will inevitably lead to broad, tailing bands. Perform a loading study on a smaller scale or simply reduce the amount of material loaded.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol-silica.
-
-
FAQ 2: Two impurities are co-eluting with my product. How can I improve the resolution?
-
Answer: Co-elution means the mobile phase is not differentiating sufficiently between your product and the impurities. You need to change the selectivity of the chromatographic system.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing their interaction with the stationary phase and potentially resolving the components. This will increase the run time but improve separation.
-
Change Solvent System: The key is to alter the specific interactions. Instead of a hexane/ethyl acetate system, try a different combination like dichloromethane/methanol. The different solvent properties can change the elution order and improve separation.
-
Use a High-Performance System: If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, offers much higher resolving power for challenging separations.
-
-
Part 4: Validated Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane System
This protocol is effective for removing more polar, colored impurities and less polar, non-aromatic impurities.
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add 20 mL of toluene and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add hexane (a non-solvent) dropwise with swirling until a faint, persistent cloudiness appears. Add 1-2 drops of hot toluene to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane (2 x 10 mL) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Expected Purity: >99% (by GC).
Protocol 2: Flash Column Chromatography
This protocol is based on methods used for similar halogenated aromatic compounds.[8][9]
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the desired eluent. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve ~1 g of crude product in a minimal amount of dichloromethane. In a separate flask, add 2-3 g of silica gel and concentrate the product solution onto the silica under reduced pressure to create a dry powder ("dry loading").
-
Column Packing: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Monitor the eluate by TLC. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 5: Safety & Handling
-
Hazard Profile: this compound is corrosive and harmful if swallowed or in contact with skin.[10] It can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
Part 6: Troubleshooting Workflow Diagram
This diagram illustrates a typical troubleshooting sequence for a failed recrystallization attempt.
Caption: Troubleshooting workflow for common recrystallization problems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. Home Page [chem.ualberta.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 570391-18-3 [sigmaaldrich.com]
Technical Support Center: Synthesis and Purification of 3-Chloro-5-hydroxybenzotrifluoride
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Chloro-5-hydroxybenzotrifluoride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its preparation and purification. Our focus is on providing practical, evidence-based solutions to ensure the highest possible purity of the final compound.
I. Overview of the Synthesis and Potential Impurities
A common and industrially relevant synthetic route to this compound involves the diazotization of 3-amino-5-chlorobenzotrifluoride, followed by the hydrolysis of the resulting diazonium salt. While this method is effective, it can generate a variety of impurities that require careful management.
Typical Synthetic Pathway
Caption: General synthesis of this compound.
Understanding the potential impurities is the first step toward effective purification. The following table outlines the most common impurities, their sources, and their chemical structures.
| Impurity | Source | Chemical Structure |
| Unreacted Starting Material | Incomplete diazotization reaction. | 3-Amino-5-chlorobenzotrifluoride |
| Azo-Coupled Byproduct | Reaction of the diazonium salt with unreacted aniline.[1] | 1,3-Bis(3-chloro-5-(trifluoromethyl)phenyl)triaz-1-ene |
| Sandmeyer-Type Byproducts | Presence of catalytic amounts of copper or other metals.[2] | 3,5-Dichlorobenzotrifluoride |
| Regioisomeric Phenols | Impurities in the starting aniline.[3] | e.g., 2-Chloro-5-hydroxybenzotrifluoride |
| Oxidative Degradation Products | Air or light exposure of the final product.[4] | Quinone-like structures |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step.
-
Temperature Control: The reaction must be maintained between 0-5 °C.[5] Higher temperatures lead to premature decomposition of the diazonium salt. Use an ice-salt bath for better temperature control.
-
Insufficient Acid: A sufficient excess of a strong mineral acid, like HCl, is necessary to fully protonate the aniline and to form nitrous acid from sodium nitrite.[6]
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction and maintain the low temperature.[5]
-
-
Premature Decomposition of the Diazonium Salt:
-
Immediate Use: The diazonium salt solution should be used immediately in the subsequent hydrolysis step as it is unstable, even at low temperatures.[6]
-
Avoid High Temperatures During Hydrolysis: While the hydrolysis step requires heating, excessive temperatures can lead to charring and the formation of polymeric byproducts.
-
Problem 2: Dark-Colored Reaction Mixture or Final Product
Possible Causes and Solutions:
-
Azo Coupling: A dark brown or black color can indicate the formation of azo-coupled byproducts.[5]
-
Sufficient Acidity: Ensure a high enough acid concentration to prevent the newly formed diazonium salt from reacting with the unreacted starting amine.[1]
-
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, which can form colored quinone-type impurities.[4]
-
Inert Atmosphere: When possible, conduct the purification steps, especially distillation, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Using degassed solvents for extraction and chromatography can reduce the amount of dissolved oxygen.
-
Problem 3: Inseparable Mixture of Isomers
Possible Causes and Solutions:
-
Impure Starting Material: The most likely source of isomeric impurities is the starting 3-amino-5-chlorobenzotrifluoride.
-
Purity Analysis of Starting Material: It is crucial to analyze the purity of the starting aniline by GC-MS or HPLC before starting the synthesis.
-
High-Resolution Purification Techniques: If isomeric impurities are present, high-performance liquid chromatography (HPLC) or careful fractional distillation may be required for separation.
-
III. Frequently Asked Questions (FAQs)
Q1: Why is the diazotization reaction performed at 0-5 °C?
A1: Aromatic diazonium salts are thermally unstable.[7] At temperatures above 5 °C, they readily decompose, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, which significantly reduces the yield of the desired product.[5]
Q2: How can I confirm the formation of the diazonium salt before proceeding with hydrolysis?
A2: A simple qualitative test involves adding a small aliquot of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[5]
Q3: My final product is a liquid. Can I still use recrystallization for purification?
A3: Recrystallization is a purification technique for solid compounds.[8] Since this compound is a liquid at room temperature, recrystallization is not a suitable method for its direct purification. However, if you have solid impurities, you can potentially dissolve your liquid product in a suitable solvent, cool it to precipitate the solid impurities, and then filter them off. The primary purification methods for a liquid product like this are distillation and column chromatography.
Q4: What are the best analytical methods to check the purity of my final product?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for analyzing the purity of halogenated phenols and identifying volatile impurities.[9][10] High-performance liquid chromatography (HPLC) is also very effective, especially for detecting less volatile byproducts.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on established procedures for diazotization and hydrolysis of anilines.
-
Preparation of the Aniline Salt Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-chlorobenzotrifluoride (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[6]
-
Monitoring the Reaction: After the complete addition of the NaNO₂ solution, continue stirring for an additional 20 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black).[6]
-
Hydrolysis: Slowly and carefully add the cold diazonium salt solution to a separate flask containing boiling water. The hydrolysis is accompanied by the evolution of nitrogen gas.
-
Work-up: After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude liquid product. Further purification is necessary and is detailed in the protocols below.
Protocol 2: Purification by Column Chromatography
Caption: Workflow for purification by column chromatography.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for halogenated phenols is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.
-
Distillation under Reduced Pressure: To prevent thermal decomposition, it is advisable to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound.
-
Fraction Collection: Slowly heat the crude product in the distillation flask. Collect the fractions that distill over at a constant temperature.
-
Purity Analysis: Analyze the purity of the collected fractions using GC-MS to identify the fraction containing the pure product.
V. Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (or equivalent), is recommended.[10]
-
Injector Temperature: 250-280 °C.
-
Oven Program: A typical starting temperature would be around 60-80 °C, held for a few minutes, followed by a ramp of 10 °C/min to a final temperature of 250-300 °C.[4][10]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
VI. References
-
Benchchem. (2025). Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
-
Benchchem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem.
-
Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
-
Benchchem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination. Benchchem.
-
Filo. (2025). The image shows the Sandmeyer reaction. It depicts the conversion of anil... Filo.
-
Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Thermo Fisher Scientific.
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
-
European Patent Office. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (EP0004447A2).
-
UCT, LLC. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS.
-
Wikipedia. (2023). Sandmeyer reaction. Wikipedia.
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. Quora.
-
Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test.
-
Benchchem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. Benchchem.
-
European Patent Office. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers (EP0019388A1).
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central.
-
Jiangsu Dahua Chemical Industrial Co., Ltd. (n.d.). 3-Hydroxybenzotrifluoride|98-17-9.
-
The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride.
-
ChemicalBook. (n.d.). 3-Chloro-5-nitrobenzotrifluoride synthesis.
-
ChemScene. (n.d.). 570391-18-3 | this compound.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
ChemicalBook. (n.d.). 3-Chloro-5-nitrobenzotrifluoride CAS#: 401-93-4.
-
PubChem. (n.d.). 3-Chlorobenzotrifluoride.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Benchchem. (2025). Technical Support Center: Preparation of Trifluoromethyl-Substituted Phenols Under Pressure.
-
ChemWhat. (n.d.). 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8.
-
RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols.
-
PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-.
-
European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds (EP 0150587 B1).
-
eScholarship. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
-
ChemicalBook. (n.d.). 3,4,5-Trichlorobenzotrifluoride | 50594-82-6.
-
Benchchem. (n.d.). 3-Chloro-5-hydroxybenzonitrile | 473923-97-6.
-
Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. mt.com [mt.com]
- 9. asianpubs.org [asianpubs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Jiangsu Dahua Chemical Industrial Co., Ltd.--3-Hydroxybenzotrifluoride|98-17-9 [jsdhchem.com]
common side reactions in the preparation of 3-Chloro-5-(trifluoromethyl)phenol
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)phenol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethyl)phenol. This valuable intermediate is crucial in the development of various pharmaceuticals and agrochemicals, where its unique electronic and lipophilic properties are highly sought after.[1][2] The most common and scalable synthetic route proceeds via the diazotization of 3-amino-5-chlorobenzotrifluoride, followed by the thermal hydrolysis of the resulting diazonium salt.
While conceptually straightforward, this pathway is prone to several competing side reactions that can significantly impact yield, purity, and downstream applications. This guide is designed to function as a field-proven troubleshooting resource, providing in-depth answers to common issues encountered during this synthesis. We will explore the causality behind these side reactions and offer robust protocols to mitigate their formation, ensuring a self-validating and reliable experimental system.
Primary Synthesis Pathway
The target transformation involves two key steps: the formation of a diazonium salt from the precursor amine, and its subsequent conversion to the desired phenol.
Caption: Ideal two-step synthesis of 3-Chloro-5-(trifluoromethyl)phenol.
Troubleshooting Guide & FAQs
This section addresses the most common experimental issues through a practical question-and-answer format.
Issue 1: Intense Color Formation in the Reaction Mixture
Q: My diazotization reaction mixture turned a deep red/orange color, and the final product is heavily colored. What is causing this, and how can I prevent it?
A: This is a classic sign of azo coupling , a significant side reaction. The diazonium salt is a potent electrophile, and if conditions are not optimal, it will react with an electron-rich aromatic ring. The most likely coupling partners in your flask are the starting material, 3-amino-5-chlorobenzotrifluoride (which is highly activated), or the product phenol itself.
Causality & Mechanism: Azo coupling is highly pH-dependent. The reaction requires a nucleophilic coupling partner.
-
Coupling with Starting Amine: This occurs if the reaction medium is not sufficiently acidic. Under weakly acidic or neutral conditions, a fraction of the starting amine remains unprotonated and highly nucleophilic, readily attacking a diazonium cation.
-
Coupling with Product Phenol: This is more likely to occur during the hydrolysis step if unreacted diazonium salt is present. The phenol product is also a highly activated, electron-rich ring that can act as a nucleophile.[3][4]
Preventative Measures:
-
Maintain Strong Acidity: Ensure a sufficient excess of strong, non-nucleophilic acid (like sulfuric acid) is used. This protonates the amino group of any unreacted starting material, deactivating it towards electrophilic attack.[3][5]
-
Strict Temperature Control: Keep the diazotization temperature rigorously between 0-5 °C.[5] Higher temperatures can accelerate unwanted side reactions.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic amine solution. This ensures the nitrous acid is formed and consumed locally, minimizing its concentration and preventing side reactions.
Issue 2: Significant Presence of a Deaminated Byproduct
Q: My final product is contaminated with a significant amount of 1-chloro-3-(trifluoromethyl)benzene. How is the amino group being replaced by hydrogen?
A: You are observing a hydrodediazoniation (reduction) of the diazonium group. This is a common side reaction, particularly if certain reagents or solvents are used.
Causality & Mechanism: The diazonium group can be reduced to hydrogen through a radical pathway. The most common culprit is the use of ethanol as a solvent or co-solvent during the diazotization or workup. Ethanol can act as a reducing agent, being oxidized to acetaldehyde in the process. Hypophosphorous acid (H₃PO₂) is another reagent sometimes used intentionally for this transformation, but its presence as an impurity or accidental addition would also cause this result.[3][6]
Preventative Measures:
-
Solvent Selection: Avoid using ethanol or other alcohols that can act as reducing agents. The reaction should be performed in an aqueous medium.
-
Reagent Purity: Ensure that no unintended reducing agents are present. The reaction between an aryl diazonium salt and hypophosphorous acid is a known method for deamination.[6]
-
Control Nitrite Stoichiometry: Using a large excess of sodium nitrite can sometimes lead to complex redox side reactions. Use only a slight excess (e.g., 1.05-1.10 equivalents).
Issue 3: Formation of Dichlorinated Impurities
Q: I've identified 1,3-dichloro-5-(trifluoromethyl)benzene as a byproduct. Where is the second chlorine atom coming from?
A: This impurity arises from a Sandmeyer-type reaction . If hydrochloric acid (HCl) is used as the acid source for the diazotization, the chloride ion (Cl⁻) can act as a nucleophile and displace the diazonium group.[6]
Causality & Mechanism: While the primary intended reaction is hydrolysis (displacement by H₂O), other nucleophiles present can compete. The Sandmeyer reaction is typically catalyzed by copper(I) salts, but it can occur to a lesser extent even without an explicit catalyst, especially at elevated temperatures where the diazonium salt begins to decompose.[3] The chloride ion from HCl is a potential nucleophile that can lead to the formation of the corresponding aryl chloride.[7]
Preventative Measures:
-
Use a Non-Nucleophilic Acid: The most effective solution is to replace hydrochloric acid with sulfuric acid (H₂SO₄). The bisulfate anion (HSO₄⁻) is a very poor nucleophile and will not compete with water in the displacement reaction, thus preventing the formation of the dichlorinated byproduct.[8]
Side Reaction Pathways and Mitigation Summary
The following diagram illustrates the desired reaction versus the primary competing side reactions.
Caption: Competing reaction pathways in the synthesis of 3-Chloro-5-(trifluoromethyl)phenol.
Table 1: Troubleshooting Summary
| Observed Issue / Byproduct | Probable Side Reaction | Root Cause(s) | Preventative Action |
| Intense red/orange coloration | Azo Coupling | Insufficient acid (high pH); coupling of diazonium salt with starting amine or product phenol. | Use excess sulfuric acid; maintain rigorous temperature control (0-5 °C). |
| 1-Chloro-3-(trifluoromethyl)benzene | Hydrodediazoniation (Reduction) | Presence of reducing agents, most commonly ethanol used as a solvent. | Use water as the solvent; ensure no reducing impurities are present.[3][6] |
| 1,3-Dichloro-5-(trifluoromethyl)benzene | Sandmeyer-type Reaction | Use of hydrochloric acid, allowing Cl⁻ to act as a nucleophile. | Use a non-nucleophilic acid like sulfuric acid instead of HCl.[8] |
| Unreacted Starting Material | Incomplete Diazotization | Insufficient NaNO₂ or acid; poor temperature control; inefficient mixing. | Use a slight excess of NaNO₂ (1.05 eq); ensure slow, sub-surface addition. |
| Tar / Polymer Formation | Thermal Decomposition | Uncontrolled heating during hydrolysis; side reactions of the highly reactive aryl cation.[9] | Add diazonium solution slowly to pre-heated water; maintain steady hydrolysis temperature. |
Validated Experimental Protocol
This protocol is designed to minimize the formation of the side products discussed above. It represents a self-validating system by incorporating best practices for controlling reaction parameters.
Materials:
-
3-Amino-5-chlorobenzotrifluoride (99%+)
-
Sulfuric Acid (98%)
-
Sodium Nitrite (99%+)
-
Deionized Water
-
Toluene or Dichloromethane (for extraction)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
Part 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-Amino-5-chlorobenzotrifluoride (1.0 eq) and deionized water (approx. 5 mL per gram of amine).
-
Cool the stirred suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (2.5 eq) while ensuring the internal temperature does not exceed 15 °C. Continue stirring at 0-5 °C for 30 minutes to ensure complete salt formation.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water (approx. 2 mL per gram of NaNO₂).
-
Add the sodium nitrite solution dropwise to the amine sulfate suspension over 60-90 minutes. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional 60 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution should be a pale yellow.
Part 2: Hydrolysis 7. In a separate, larger reaction flask equipped for distillation, bring a volume of deionized water (equal to the total volume of the diazonium salt solution) to a gentle boil (~101-105 °C). A small amount of copper sulfate (optional, ~0.01 eq) can sometimes facilitate a smoother decomposition. 8. Slowly add the cold diazonium salt solution from Part 1 to the boiling water. The rate of addition should be controlled to maintain a steady evolution of nitrogen gas and prevent excessive foaming. The product phenol will steam distill with the water. 9. Continue the process until all the diazonium salt solution has been added and gas evolution has ceased. Collect the distillate, which will contain the product as an oil or solid suspended in water. 10. Cool the collected distillate and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane) (3x). 11. Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to remove acidic impurities), and finally with brine. 12. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Chloro-5-(trifluoromethyl)phenol. 13. The crude product can be further purified by vacuum distillation or recrystallization if necessary.
References
- 1. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]
- 2. 3-Chloro-5-(trifluoromethyl)phenol [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-hydroxybenzotrifluoride
Welcome to the technical support guide for the synthesis of 3-Chloro-5-hydroxybenzotrifluoride (CAS 570391-18-3)[1]. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity. The synthesis, while straightforward in principle, involves critical steps that require precise control to avoid side reactions and product degradation. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
I. Synthetic Pathway Overview
The most common and practical route to this compound involves a multi-step process starting from a suitable benzotrifluoride precursor. The key transformation is the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. This is a classic application of diazotization followed by hydrolysis or a Sandmeyer-type reaction.[2][3]
The generalized workflow is depicted below:
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during the synthesis.
Part A: The Diazotization Step (3-Amino-5-chlorobenzotrifluoride → Diazonium Salt)
Question 1: My yield of the diazonium salt seems low, or the subsequent reaction fails. How can I diagnose incomplete diazotization?
Answer: Incomplete diazotization is a common issue stemming from improper reaction conditions.
-
Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms the diazonium salt.[4] This reaction's success hinges on maintaining a sufficient concentration of the active nitrosating agent and ensuring the amine is fully protonated and solubilized.
-
Troubleshooting Steps:
-
Acid Molarity: Ensure you are using a strong acid like HCl or H₂SO₄ in sufficient excess (typically 2.5-3 equivalents). One equivalent protonates the amine, one reacts with NaNO₂, and an excess maintains a low pH to prevent premature coupling reactions.
-
Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to ensure immediate reaction and prevent localized heating. A slight excess of nitrous acid is often necessary. You can test for its presence using starch-iodide paper (will turn blue). An absence of excess nitrous acid indicates insufficient NaNO₂.
-
Solubility: If the amine starting material precipitates out as a hydrochloride salt, the reaction rate will plummet. Consider using a slightly larger volume of aqueous acid to maintain a homogenous solution.
-
Question 2: I'm observing a rapid color change to dark brown/black and vigorous gas evolution, even at low temperatures. What is causing my diazonium salt to decompose?
Answer: You are witnessing the inherent instability of aryl diazonium salts.[5][6] Decomposition is the primary competing reaction and the main cause of yield loss.
-
Causality: Aryl diazonium salts are high-energy intermediates that can violently decompose, especially when heated or exposed to certain impurities.[7] The trifluoromethyl group on the ring can further influence stability. The primary decomposition pathway involves the loss of highly stable nitrogen gas (N₂) to form an aryl cation, which then reacts non-selectively.[8]
-
Stabilization Strategies:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5°C.[9] Use an ice-salt bath and a reliable thermometer placed directly in the reaction mixture. Any temperature excursion above 10°C will lead to rapid decomposition.
-
Avoid Metal Impurities: Transition metal impurities can catalyze decomposition.[7] Ensure all glassware is scrupulously clean.
-
Control Nitrite Addition: Adding nitrite too quickly can cause localized warming, initiating a runaway decomposition. A slow, controlled addition is paramount.
-
Use Immediately: Do not attempt to store the diazonium salt solution.[8] It should be prepared and immediately used in the subsequent hydrolysis or Sandmeyer step.
-
Part B: The Hydrolysis / Sandmeyer Step (Diazonium Salt → Final Product)
Question 3: My final yield of this compound is very low, and I'm isolating a large amount of tar-like material. How can I improve this?
Answer: This is a classic problem in diazonium salt hydrolysis, where side reactions dominate over the desired substitution.
-
Causality: The aryl cation formed during diazonium decomposition is highly reactive and can undergo various side reactions, including polymerization and coupling with already-formed phenol product, leading to tar formation. The traditional method of boiling the diazonium salt in aqueous acid is known to generate these byproducts.[2]
-
Optimization Strategies:
-
Steam Distillation Hydrolysis: A patented method suggests a significant improvement by performing the hydrolysis under steam distillation conditions.[10] The diazonium salt solution is added dropwise to boiling water, and the product phenol is continuously removed from the reaction mixture by steam distillation as it forms. This prevents the product from participating in side reactions.[10]
-
Copper-Catalyzed Reaction (Sandmeyer-type): While the classic Sandmeyer reaction uses Cu(I) halides, a variation for hydroxylation uses copper(I) oxide (Cu₂O) with an excess of copper(II) nitrate in neutral water.[2] This reaction often proceeds at room temperature and follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which can be cleaner and higher-yielding than the thermal (aryl cation) pathway.[2]
-
Control Addition Rate: When adding the cold diazonium solution to the hot hydrolysis mixture, the rate of addition should match the rate of reaction/distillation. A slow, steady addition prevents the accumulation of unreacted diazonium salt.
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
III. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling aryl diazonium salts? A: Aryl diazonium salts are high-energy compounds and can be explosive, especially in solid, dry form.[5][6][7] They are shock-sensitive and can decompose violently when heated.[7] For this reason, they should never be isolated in a laboratory setting unless specific stabilizing counter-ions (like tetrafluoroborate) are used and proper protocols are followed.[5][11] Always work behind a blast shield, wear appropriate PPE, and use the diazonium salt solution immediately after preparation.
Q: Can you explain the mechanism of the copper-catalyzed Sandmeyer reaction? A: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, not an SN1-type mechanism involving an aryl cation.[2] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen or other nucleophile from the now copper(II) species, regenerating the copper(I) catalyst and forming the final product.[2][3]
Q: How do I best purify the final this compound product? A: Purification typically involves several steps. After the reaction, an extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is performed to separate the product from the aqueous phase. The organic layer is then washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. After drying over an anhydrous salt like Na₂SO₄, the solvent is removed under reduced pressure. The resulting crude oil or solid is often purified further by column chromatography on silica gel.[12] The purity can be effectively assessed using Gas Chromatography (GC) with FID or MS detection.[13]
IV. Key Experimental Protocols
Protocol 1: Diazotization of 3-Amino-5-chlorobenzotrifluoride
-
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Amino-5-chlorobenzotrifluoride (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath. Slowly add 3M Hydrochloric Acid (3.0 eq) while stirring, ensuring the internal temperature does not exceed 10°C. Stir until a clear solution is obtained. Cool the solution to 0-5°C.
-
Nitrite Solution: In a separate beaker, prepare a solution of Sodium Nitrite (NaNO₂, 1.1 eq) in deionized water. Cool this solution in an ice bath.
-
Reaction: Transfer the cold NaNO₂ solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.
-
Completion Check: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a drop of the reaction mixture should produce an immediate blue-black color). If the test is negative, add a small amount of additional NaNO₂ solution.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in the subsequent hydrolysis step. DO NOT STORE.
Protocol 2: Steam Distillation Hydrolysis
-
Setup: Set up a steam distillation apparatus. To the boiling flask, add a volume of water sufficient for distillation and a few boiling chips.
-
Hydrolysis: Bring the water in the distillation flask to a rolling boil. Begin passing steam through the system.
-
Addition: Slowly add the cold diazonium salt solution (from Protocol 1) dropwise into the boiling, steam-agitated water.
-
Distillation: The product, this compound, will co-distill with the steam. Collect the cloudy distillate in a receiving flask. Continue the distillation until the distillate runs clear.
-
Workup: Extract the collected distillate three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can then be further purified.
V. Data Summary Tables
Table 1: Typical Reaction Parameters for Diazotization
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5 °C | Minimizes premature decomposition of the unstable diazonium salt.[9][11] |
| Acid Equivalents | 2.5 - 3.0 | Ensures complete protonation of the amine and provides the acidic medium for HNO₂ formation. |
| NaNO₂ Equivalents | 1.05 - 1.1 | A slight excess ensures the reaction goes to completion. |
| Reaction Time | 30-60 min post-addition | Allows for the complete conversion of the primary amine. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diazonium Yield | Insufficient acid; Temperature too high; Incomplete dissolution of amine salt. | Use 3 eq. strong acid; Maintain T < 5°C; Add more solvent if needed. |
| Rapid Decomposition | High temperature; Metal contamination; Rapid nitrite addition. | Strict T control (0-5°C); Use clean glassware; Add NaNO₂ solution slowly. |
| Tar Formation in Hydrolysis | High concentration of product and diazonium salt; High reaction temperature. | Employ steam distillation during hydrolysis[10]; Consider a milder, catalyzed Sandmeyer-type reaction.[2] |
| Low Final Product Purity | Incomplete reaction; Side-product formation; Inefficient workup. | Monitor reaction completion (TLC, GC); Optimize hydrolysis to reduce tar; Purify via column chromatography. |
VI. References
-
Wikipedia. Sandmeyer reaction. --INVALID-LINK--
-
Zhang, J., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. --INVALID-LINK--
-
NOAA. Diazonium Salts. CAMEO Chemicals. --INVALID-LINK--
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. --INVALID-LINK--
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. --INVALID-LINK--
-
Quora. Why are diazonium salts not stored, and what is the reason behind their instability?. --INVALID-LINK--
-
Google Patents. Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof. --INVALID-LINK--
-
3B Scientific (Wuhan) Corp. The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride. --INVALID-LINK--
-
ChemicalBook. 3-Chloro-5-nitrobenzotrifluoride synthesis. --INVALID-LINK--
-
ChemScene. This compound. --INVALID-LINK--
-
ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF. --INVALID-LINK--
-
BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--
-
Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--
-
ChemicalBook. 3-Amino-5-bromobenzotrifluoride synthesis. --INVALID-LINK--
-
PubChemLite. This compound (C7H4ClF3O). --INVALID-LINK--
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
ChemicalBook. 3-AMINO-5-CHLOROBENZOTRIFLUORIDE synthesis. --INVALID-LINK--
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. --INVALID-LINK--
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. --INVALID-LINK--
-
Organic Chemistry Portal. Diazotisation. --INVALID-LINK--
References
- 1. chemscene.com [chemscene.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. quora.com [quora.com]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103657722A - Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 13. longdom.org [longdom.org]
Technical Support Center: 3-Chloro-5-hydroxybenzotrifluoride Derivatization
Welcome to the technical support center for 3-Chloro-5-hydroxybenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging building block. Here, we address common questions and provide in-depth troubleshooting advice for its derivatization, drawing on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Question 1: Why is derivatization of this compound necessary?
Derivatization of the phenolic hydroxyl group is a critical step for several applications:
-
Analytical Characterization: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the parent molecule is often not volatile enough for analysis. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar moiety (e.g., a trimethylsilyl group), which increases volatility and thermal stability, enabling sharp, well-resolved chromatographic peaks.[1][2][3]
-
Synthetic Intermediate Protection: In multi-step syntheses, the phenolic hydroxyl group is acidic and nucleophilic, potentially interfering with subsequent reaction steps. Converting it to a more stable ether or ester protects it, allowing other transformations to occur on the molecule. This protecting group can be removed later in the synthesis.
-
Modulation of Biological Activity: In drug discovery, converting the hydroxyl group into an ether or ester can significantly alter the compound's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability. This strategy is often used to create prodrugs or to fine-tune a lead compound's activity.
Question 2: What are the most common derivatization strategies for this molecule?
The phenolic hydroxyl group is the primary site for derivatization. The three most common strategies are:
-
Silylation: The formation of a silyl ether. This is the preferred method for increasing volatility for GC-MS analysis.[1][4] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acylation: The formation of an ester. This is often used to protect the hydroxyl group or to create prodrugs.[5][6] Common reagents include acetic anhydride or benzoyl chloride, often in the presence of a base like pyridine or triethylamine.
-
Alkylation (Etherification): The formation of an ether, most commonly via the Williamson ether synthesis.[7][8] This involves deprotonating the phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.[8]
Question 3: What specific challenges does the structure of this compound present?
The substituents on the aromatic ring introduce unique electronic and steric effects:
-
Electronic Effects: Both the chloro (-Cl) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing. This increases the acidity of the phenolic proton compared to phenol itself, making deprotonation easier. However, these groups also deactivate the aromatic ring, which can influence side reactions like C-acylation.
-
Steric Hindrance: The chloro group ortho to the hydroxyl function provides moderate steric hindrance, which can slow down the rate of derivatization compared to an unhindered phenol.[9] This may necessitate more forcing reaction conditions (higher temperature, longer reaction times) or more reactive derivatizing agents.
-
Compound Stability: While the benzotrifluoride group is generally stable, some derivatives are known to be susceptible to photohydrolysis under UV irradiation, which can lead to the formation of the corresponding benzoic acid.[10][11]
Troubleshooting Guide: From Low Yields to Side Products
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and solving the problem.
Scenario 1: Low or No Product Yield
Question: My reaction is not working. I'm getting back mostly starting material or a complex mixture. What's the most likely cause?
Low yield is the most common issue. The cause can be systematically diagnosed by examining the reaction components and conditions.
Caption: Troubleshooting Decision Tree for Low Yield Derivatization.
Detailed Breakdown:
-
Cause 1: Incomplete Deprotonation (Alkylation Reactions).
-
Explanation: The Williamson ether synthesis requires the formation of a phenoxide ion. While the electron-withdrawing groups make the phenol more acidic, a sufficiently strong base is still required to drive the equilibrium to completion.
-
Solution: If using weaker bases like K2CO3 is proving ineffective, switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the phenol. Always handle these reagents with extreme care under an inert atmosphere (Nitrogen or Argon).[8]
-
-
Cause 2: Inactive Reagents.
-
Explanation: Silylating reagents (e.g., BSTFA) and acylating agents (e.g., acyl chlorides, anhydrides) are highly sensitive to moisture.[12] Water will hydrolyze the reagent, rendering it inactive, and can also hydrolyze the desired product.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a reputable supplier or dry them using appropriate methods. Use fresh, unopened bottles of derivatizing reagents whenever possible and store them in a desiccator.
-
-
Cause 3: Insufficient Reaction Temperature or Time.
-
Explanation: The steric hindrance from the ortho-chloro group can slow the reaction kinetics. Room temperature may not be sufficient to achieve a reasonable reaction rate.
-
Solution: For silylation and acylation, heating the reaction mixture to 60-80°C for 1-3 hours is often effective.[13][14] For Williamson ether synthesis, which can be slower, temperatures of 80-100°C in a solvent like DMF may be required. Monitor the reaction by TLC or GC to determine the optimal time.
-
Scenario 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant, hard-to-remove impurities. What are they and how can I prevent them?
Side product formation is often a result of competing reaction pathways.
-
Side Product 1: Alkene (from Alkylation Reactions).
-
Explanation: When attempting a Williamson ether synthesis with secondary or tertiary alkyl halides, the alkoxide can act as a base rather than a nucleophile, leading to an E2 elimination reaction that produces an alkene instead of the desired ether.[8][15][16]
-
Prevention: This is a fundamental limitation of the SN2 reaction. Always choose the synthetic route that uses a primary alkyl halide (or methyl halide) . To synthesize an isopropyl ether, for example, you should react the phenoxide of this compound with 2-bromopropane. While this involves a secondary halide and risks elimination, the alternative of reacting isopropoxide with 1-bromo-3-chloro-5-(trifluoromethyl)benzene is not a Williamson synthesis. The best strategy is to always use a primary alkyl halide.[17]
-
Caption: Competing SN2 (Substitution) and E2 (Elimination) Pathways.
-
Side Product 2: Aryl Ketone (from Acylation Reactions).
-
Explanation: Phenols are bidentate nucleophiles, meaning they can react at the oxygen (O-acylation) to form an ester or on the aromatic ring (C-acylation) to form a hydroxyaryl ketone. O-acylation is the kinetically favored, faster-forming product. C-acylation is thermodynamically favored and is promoted by Lewis acids (like AlCl3) in a reaction known as the Fries Rearrangement.
-
Prevention: To ensure exclusive O-acylation, avoid using Lewis acid catalysts . Instead, perform the reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to activate the phenol (in some cases) and to neutralize the HCl or carboxylic acid byproduct, driving the reaction forward.
-
Validated Experimental Protocols
The following are starting-point protocols. Optimization may be required based on your specific reagents and equipment. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [18][19]
Protocol 1: Silylation for GC-MS Analysis
-
Preparation: In a 2 mL GC vial, place ~1 mg of this compound.
-
Solvent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate). Pyridine can act as a catalyst by scavenging the active hydrogen.[1]
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS can help derivatize sterically hindered hydroxyl groups.[1][14]
-
Reaction: Cap the vial tightly and heat at 70°C for 45-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
| Parameter | Recommended Value | Rationale |
| Reagent | BSTFA + 1% TMCS | Highly reactive silylating agent suitable for phenols.[14] |
| Solvent | Pyridine / Acetonitrile | Anhydrous polar aprotic solvent. Pyridine also acts as an HCl scavenger. |
| Temperature | 70 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Time | 45-60 min | Ensures the reaction goes to completion.[12] |
Protocol 2: Acetylation to Form 3-Chloro-5-acetoxybenzotrifluoride
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.2 eq) followed by triethylamine (1.5 eq) if using DCM, or just acetic anhydride if using pyridine as the solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
| Parameter | Recommended Value | Rationale |
| Acylating Agent | Acetic Anhydride (1.2 eq) | Readily available and effective. A slight excess drives the reaction. |
| Base | Pyridine or Triethylamine | Neutralizes the acetic acid byproduct, preventing equilibrium.[6] |
| Temperature | 0 °C to RT | Controls the initial exothermic reaction and allows for smooth conversion. |
| Workup | NaHCO3 wash | Removes any unreacted acetic anhydride and acetic acid byproduct. |
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalyst -free silylation of alcohols and phenols by promoting HMDS in CH 3 NO 2 as solvent - Green Chemistry (RSC Publishing) DOI:10.1039/B913398D [pubs.rsc.org]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Phenol ether - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Chloro-5-hydroxybenzotrifluoride
Welcome to the technical support center for the synthesis of 3-Chloro-5-hydroxybenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis process.
I. Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves a multi-step synthesis, typically starting from a substituted nitrobenzotrifluoride. The key transformation is a Sandmeyer reaction, which introduces the chloro group onto the aromatic ring via a diazonium salt intermediate.
A representative synthetic scheme is as follows:
-
Nitration: Introduction of a nitro group onto a suitable benzotrifluoride precursor.
-
Reduction: Conversion of the nitro group to a primary amine (e.g., 3-amino-5-hydroxybenzotrifluoride).
-
Diazotization: Formation of a diazonium salt from the primary amine in the presence of a nitrous acid source at low temperatures.
-
Sandmeyer Reaction: Copper(I) chloride-catalyzed conversion of the diazonium salt to the final product, this compound.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Substituted\nNitrobenzotrifluoride"]; B [label="3-Amino-5-hydroxybenzotrifluoride"]; C [label="Aryl Diazonium Salt"]; D [label="this compound"];
A -> B [label="Reduction"]; B -> C [label="Diazotization\n(NaNO2, HCl, 0-5 °C)"]; C -> D [label="Sandmeyer Reaction\n(CuCl)"]; }
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Common Challenges in Scale-Up
This section addresses specific problems that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.
A. Diazotization Step
Question 1: During the diazotization of 3-amino-5-hydroxybenzotrifluoride, we are observing a significant exotherm that is difficult to control in our larger reactor. What are the risks and how can we mitigate them?
Answer:
Uncontrolled exotherms during diazotization are a major safety concern, as aryl diazonium salts are thermally unstable and can decompose explosively, leading to a rapid release of nitrogen gas and a potential runaway reaction.[1][2] The decreasing surface-area-to-volume ratio in larger reactors exacerbates this issue, making heat dissipation more challenging than in a laboratory setting.[1]
Troubleshooting and Mitigation Strategies:
-
Strict Temperature Control: The reaction temperature must be maintained between 0-5°C. Ensure your reactor's cooling system is robust enough to handle the heat generated.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and to prevent localized "hot spots."
-
Dilution: Increasing the solvent volume can help to better absorb the heat of reaction.
-
Continuous Flow Chemistry: For industrial-scale production, consider a continuous flow reactor. This technology minimizes the volume of the hazardous diazonium salt present at any given time by generating and consuming it in a continuous stream, significantly enhancing safety.[3][4]
dot graph "Troubleshooting_Exotherm" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Exotherm Control Issue\nin Diazotization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the cooling system\nadequate for the scale?"]; A1_Yes [label="Yes"]; A1_No [label="No: Upgrade cooling capacity\nor reduce batch size."]; Q2 [label="Is the NaNO2 addition\nslow and controlled?"]; A2_Yes [label="Yes"]; A2_No [label="No: Implement controlled addition\n(e.g., dosing pump)."]; Q3 [label="Is the reaction\nconcentration too high?"]; A3_Yes [label="Yes: Increase solvent volume."]; A3_No [label="No"]; Consider_Flow [label="Consider Continuous Flow\nChemistry for improved safety."];
Start -> Q1; Q1 -> A1_Yes; Q1 -> A1_No; A1_Yes -> Q2; Q2 -> A2_Yes; Q2 -> A2_No; A2_Yes -> Q3; Q3 -> A3_Yes; Q3 -> A3_No; A3_No -> Consider_Flow; }
Caption: Decision tree for troubleshooting exotherms in diazotization.
Question 2: We are observing the formation of a dark, tarry substance during the diazotization. What is causing this and how can it be prevented?
Answer:
The formation of tar-like substances is often due to side reactions of the diazonium salt, such as azo coupling, where the diazonium salt reacts with the starting amine or the product phenol.[5] This is more prevalent if the reaction conditions are not optimal.
Prevention Strategies:
-
Maintain Low Temperatures: As mentioned, keeping the temperature below 5°C is crucial to minimize the decomposition and side reactions of the diazonium salt.
-
Ensure Complete Diazotization: Use a slight excess of nitrous acid to ensure that all of the starting amine is converted to the diazonium salt. Unreacted amine is a prime candidate for azo coupling.
-
pH Control: The reaction should be kept acidic to prevent the formation of diazoates, which can also lead to unwanted side reactions.
B. Sandmeyer Reaction Step
Question 3: The yield of our Sandmeyer reaction is significantly lower upon scale-up, and we are isolating a significant amount of the corresponding phenol (3-hydroxy-5-(trifluoromethyl)phenol). Why is this happening?
Answer:
The formation of the corresponding phenol is a common byproduct in the Sandmeyer reaction and arises from the reaction of the diazonium salt with water.[5][6] This can be exacerbated by several factors during scale-up.
Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | The Sandmeyer reaction is often exothermic. Maintain a controlled temperature, typically below 50°C, to favor the desired chlorination over hydrolysis. |
| Inefficient Mixing | In large reactors, poor mixing can lead to localized areas where the diazonium salt is not in immediate contact with the CuCl catalyst, allowing more time for it to react with water. Ensure adequate agitation. |
| Low Catalyst Concentration or Activity | Ensure that the copper(I) chloride is of good quality and used in sufficient catalytic amounts. Deactivated catalyst will slow down the desired reaction. |
Question 4: After the Sandmeyer reaction and work-up, we are struggling with a persistent emulsion during the extraction phase. How can we break this emulsion?
Answer:
Emulsion formation is a common issue in the scale-up of reactions involving biphasic mixtures, especially when finely divided solids or tars are present.
Strategies for Emulsion Breaking:
-
Addition of a Different Organic Solvent: Adding a small amount of a non-polar solvent like toluene can sometimes break the emulsion.[7]
-
Brine Wash: Washing the mixture with a saturated sodium chloride solution can increase the density of the aqueous phase and help to separate the layers.
-
Filtration: In some cases, filtering the mixture through a pad of celite can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: For smaller to medium scales, centrifugation can be an effective method to separate the layers.
dot graph "Sandmeyer_Side_Reactions" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Diazonium [label="Aryl Diazonium Salt"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenol [label="Phenol Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; Azo [label="Azo Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; Biaryl [label="Biaryl Byproduct", fillcolor="#FBBC05", fontcolor="#202124"];
Diazonium -> Product [label="Sandmeyer Reaction\n(CuCl)"]; Diazonium -> Phenol [label="Reaction with H2O"]; Diazonium -> Azo [label="Coupling with Amine/Phenol"]; Diazonium -> Biaryl [label="Radical Coupling"]; }
Caption: Common side reactions in the Sandmeyer synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the scale-up of this synthesis?
A1: The primary hazard is the thermally unstable diazonium salt intermediate.[8] Key safety measures include:
-
Strict temperature control (0-5°C) during diazotization.
-
Use of a blast shield and personal protective equipment.
-
Ensuring adequate ventilation to handle the evolution of nitrogen gas.
-
Never isolating the diazonium salt unless its stability has been thoroughly characterized. [9]
-
Having a quenching agent (e.g., a solution of sulfamic acid) readily available to destroy any excess nitrous acid.
Q2: How can I monitor the progress of the diazotization and Sandmeyer reactions?
A2:
-
Diazotization: The disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of excess nitrous acid can be tested for using starch-iodide paper.
-
Sandmeyer Reaction: The reaction progress can be monitored by observing the cessation of nitrogen gas evolution. For a more quantitative analysis, HPLC or Gas Chromatography (GC) can be used to track the formation of the product and the disappearance of the diazonium salt (indirectly).
Q3: What are the recommended purification methods for the final product at a larger scale?
A3:
-
Distillation: If the product is thermally stable, vacuum distillation is often a viable and scalable purification method.
-
Crystallization: Recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material.
-
Chromatography: While common in the lab, column chromatography is less practical for large-scale purification due to cost and solvent usage. It is typically reserved for high-value products or when other methods fail.
Q4: Can the trifluoromethyl group on the aromatic ring affect the stability of the diazonium salt?
A4: Yes, the electron-withdrawing nature of the trifluoromethyl group can influence the stability of the diazonium salt. While there is no universal rule, electron-withdrawing groups can sometimes stabilize diazonium salts, but this should always be confirmed experimentally for the specific substrate.[10] Thermal stability testing, such as Differential Scanning Calorimetry (DSC), is recommended before scaling up any new diazonium salt synthesis.[10]
IV. Experimental Protocols
A. Diazotization of 3-amino-5-hydroxybenzotrifluoride (Illustrative Lab-Scale Protocol)
-
To a solution of 3-amino-5-hydroxybenzotrifluoride (1.0 eq) in a suitable acidic medium (e.g., 3M HCl) in a jacketed reactor, cool the mixture to 0-5°C with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition is complete.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting solution of the diazonium salt is typically used immediately in the next step without isolation.
B. Sandmeyer Reaction (Illustrative Lab-Scale Protocol)
-
In a separate reactor, prepare a solution of copper(I) chloride (0.2 eq) in hydrochloric acid.
-
Cool the copper(I) chloride solution to the desired reaction temperature (e.g., 20-50°C).
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to stir at the set temperature until gas evolution ceases.
-
Proceed with the work-up, which typically involves extraction with an organic solvent, washing, and purification.
V. References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. --INVALID-LINK--
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. --INVALID-LINK--
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. --INVALID-LINK--
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. --INVALID-LINK--
-
Chemistry Diazotization Reaction. Sathee NEET. --INVALID-LINK--
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. --INVALID-LINK--
-
Mechanism of trifluoromethoxylation of aryl diazonium salts. ResearchGate. --INVALID-LINK--
-
Reactive Chemical Hazards of Diazonium Salts. --INVALID-LINK--
-
Common side reactions in Sandmeyer and azo coupling reactions. Benchchem. --INVALID-LINK--
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
Sandmeyer reaction. Wikipedia. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. --INVALID-LINK--
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ResearchGate. --INVALID-LINK--
-
A general electrochemical strategy for the Sandmeyer reaction. PMC. --INVALID-LINK--
-
Continuous diazotization of aromatic amines with high acid and sodium nitrite concentrations in microreactors. ResearchGate. --INVALID-LINK--
-
Common side reactions in Sandmeyer and azo coupling reactions. Benchchem. --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Preventing Decomposition of 3-Chloro-5-hydroxybenzotrifluoride During Storage
This guide serves as a critical resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-Chloro-5-hydroxybenzotrifluoride during storage. By implementing the protocols and understanding the chemical principles outlined below, users can mitigate the risk of decomposition, thereby ensuring experimental reproducibility and preserving material value.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage of this compound in a direct question-and-answer format. Each answer is grounded in the chemical properties of the molecule to provide actionable and scientifically sound advice.
FAQ 1: Our previously colorless or off-white solid this compound has developed a yellow or brownish tint. What is causing this discoloration and is the material compromised?
Answer:
Discoloration is the most common visual indicator of decomposition in phenolic compounds like this compound. The primary cause is oxidation. The hydroxyl (-OH) group attached to the aromatic ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photochemical oxidation) and trace metal impurities, which can catalyze the reaction. The initial oxidation products are often colored quinone-type species, which can further react or polymerize into complex, highly colored mixtures.
Usability Assessment:
-
High-Purity Applications (e.g., pharmaceutical synthesis, catalyst development): The material is likely compromised. The presence of impurities can lead to unpredictable reaction outcomes, reduced yields, and complications in downstream purification. We strongly recommend re-purification and re-analysis before use.
-
Initial Research & Development: The material may still be usable, but its purity must be quantified. Before proceeding, an analytical assessment via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the percentage of the active compound remaining.
Troubleshooting Workflow for Discolored Material:
column chromatography conditions for purifying 3-Chloro-5-hydroxybenzotrifluoride
Welcome to the technical support guide for the column chromatography purification of 3-Chloro-5-hydroxybenzotrifluoride (CAS 570391-18-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific separation. As Senior Application Scientists, we understand that successful purification goes beyond a simple protocol; it requires a mechanistic understanding of the compound, the stationary phase, and the mobile phase.
This compound, also known as 3-Chloro-5-(trifluoromethyl)phenol, is a moderately polar aromatic compound.[1] Its purification can be challenging due to potential side products from synthesis, including regioisomers, which may have very similar polarities.[2] This guide provides a robust starting protocol, a comprehensive troubleshooting section, and the rationale behind our recommendations to empower you to resolve issues encountered during your experiments.
Section 1: Compound Properties & Chromatographic Profile
Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy. The molecule's behavior on a silica column is dictated by the interplay of its three functional groups: the polar, hydrogen-donating hydroxyl group, the electron-withdrawing chloro group, and the lipophilic, strongly electron-withdrawing trifluoromethyl group.[3][4]
| Property | Value / Description | Implication for Chromatography |
| Molecular Formula | C₇H₄ClF₃O | - |
| Molecular Weight | 196.55 g/mol | [1] |
| Appearance | Off-white to black solid | [3] |
| Polarity | Moderately Polar Phenol | The hydroxyl group allows for strong interaction with silica gel. The CF₃ and Cl groups increase lipophilicity, requiring a balanced mobile phase for elution.[1][3] |
| Calculated LogP | 3.0644 | [1] |
| Hydrogen Bond Donor | 1 (from -OH) | [1] |
| Hydrogen Bond Acceptor | 1 (from -OH) | [1] |
Section 2: Recommended Starting Protocol for Flash Column Chromatography
This protocol is a validated starting point. The key to success is the preliminary Thin-Layer Chromatography (TLC) analysis, which dictates the precise mobile phase composition.
Step 1: Mobile Phase Selection via TLC
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of test solvent systems. A good starting point for a compound of this polarity is an Ethyl Acetate (EtOAc) / Hexane mixture.[5] A documented purification for the structurally similar 3-chloro-5-hydroxybenzonitrile used a 10:90 EtOAc/Hexane system, which is an excellent initial condition to test.[6]
-
Goal: Aim for a solvent system that gives your target compound a Retention Factor (Rf) of ~0.25 - 0.35 . This Rf value generally provides the best separation in a flash column.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate) to identify your product and impurities.
Step 2: Column Preparation
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Secure the column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Never let the silica bed run dry.[7]
-
Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until the level is just at the top of the sand layer.[7]
Step 3: Sample Loading
You have two primary methods for loading your sample:
-
Wet Loading (Recommended for good solubility): Dissolve your crude compound in the absolute minimum amount of a solvent (ideally the mobile phase, or a slightly more polar solvent like dichloromethane if necessary).[8] Carefully pipette this concentrated solution onto the top of the silica bed.[7]
-
Dry Loading (Essential for poor solubility): Dissolve your crude compound in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your compound) to the solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[8] Carefully add this powder onto the top of the prepared column.[9]
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand.[7]
-
Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitor the separation by periodically taking TLC spots from the collected fractions.
-
Once the desired compound has fully eluted, you can increase the solvent polarity (e.g., by adding more EtOAc) to flush out any remaining highly polar impurities.[9]
Step 5: Product Isolation
-
Analyze the TLC of your fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound? A: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most effective and economical choice for this normal-phase separation.[7][10] Its acidic silanol groups will interact with the hydroxyl group of your compound, providing the primary mechanism for retention.
Q2: My compound is very polar and has an Rf of 0 even in 100% Ethyl Acetate. What should I do? A: For very polar compounds that do not move from the baseline, you need a more polar mobile phase. A common solution is to use a mixture of Methanol (MeOH) in Dichloromethane (DCM).[9] Start with 1-2% MeOH in DCM and increase as needed. Caution: Do not exceed ~10% methanol, as it can start to dissolve the silica gel.[5]
Q3: My compound isn't dissolving well in the EtOAc/Hexane mobile phase for loading. What's the best approach? A: This is a classic scenario where dry loading is superior.[8] Dissolving the compound in a strong solvent and loading it directly can ruin the separation by causing the initial band to be too wide and diffuse. Dry loading, as described in the protocol, ensures the compound is introduced to the column in a highly concentrated, narrow band, leading to much better resolution.[9]
Q4: How can I tell if my compound is decomposing on the silica gel? A: You can test for stability by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see extra spots off the diagonal.[9]
Section 4: In-Depth Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation (Compounds elute together) | 1. Incorrect Mobile Phase: The polarity is not optimized to differentiate between your product and impurities. 2. Column Overloading: Too much sample was loaded for the amount of silica. 3. Poor Column Packing: Cracks or channels in the silica bed are causing the solvent to bypass the stationary phase. | 1. Re-evaluate your mobile phase with TLC. Test different solvent ratios or completely different systems (e.g., Dichloromethane/Methanol). A gradient elution (slowly increasing polarity) may be necessary for complex mixtures.[9] 2. Reduce the amount of crude material or increase the column size. 3. Repack the column carefully, ensuring a homogenous, crack-free bed.[7] |
| Compound Will Not Elute | 1. Mobile Phase Polarity is Too Low: The solvent is not strong enough to displace the compound from the silica. 2. Compound Decomposed on Column: The compound may be unstable to the acidic silica gel.[9] | 1. Gradually increase the polarity of the mobile phase. For example, move from 10% EtOAc/Hexane to 20%, 30%, and so on. If necessary, switch to a stronger system like 2-5% MeOH/DCM.[5] 2. Test for stability using 2D TLC.[9] If it is unstable, consider using deactivated silica (by adding ~1% triethylamine to the mobile phase) or an alternative stationary phase like alumina. |
| Compound Elutes in Solvent Front | 1. Mobile Phase Polarity is Too High: The compound has little to no interaction with the silica. 2. Sample Loaded in a Strong Solvent: Dissolving the sample in a very polar solvent for loading can carry it down the column prematurely. | 1. Decrease the polarity of your mobile phase (e.g., go from 20% EtOAc/Hexane to 5%). 2. Use the dry loading technique or dissolve the sample in the absolute minimum volume of the mobile phase itself.[8][9] |
| Peak Tailing / Streaking | 1. Strong Analyte-Silica Interaction: The phenolic -OH group can bind tightly to acidic silanol sites, causing slow, uneven elution. 2. Column Overloading: Exceeding the capacity of the stationary phase. | 1. Once the compound begins to elute, you can slightly increase the mobile phase polarity to push it off the column faster, which can sharpen the tailing end of the peak.[9] 2. Reduce the sample load. |
Section 5: Visual Guides & Workflows
Chromatography Workflow
The following diagram outlines the logical flow from crude sample to purified product.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common chromatography problems.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. chemscene.com [chemscene.com]
- 2. longdom.org [longdom.org]
- 3. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Chromatography [chem.rochester.edu]
- 6. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
comparing the reactivity of 3-Chloro-5-hydroxybenzotrifluoride with other halogenated phenols
Introduction
In the landscape of modern drug discovery and materials science, halogenated and fluorinated aromatic compounds are indispensable building blocks. The strategic placement of substituents like chlorine and the trifluoromethyl (-CF3) group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile. This guide offers an in-depth comparison of the chemical reactivity of 3-Chloro-5-hydroxybenzotrifluoride against other halogenated phenols. We will dissect the electronic interplay of its constituent functional groups to forecast its behavior in key organic reactions and provide a framework for empirical validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the nuanced reactivity of this versatile intermediate.
The Electronic Architecture: Unpacking Substituent Effects
The reactivity of an aromatic ring is dictated by the cumulative electronic effects of its substituents. In this compound, three distinct groups—hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF3)—vie for electronic influence. Their effects are categorized as inductive (-I/+I) and resonance (-M/+M).
-
Hydroxyl (-OH) Group: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect (+M). The +M effect overwhelmingly dominates, making the -OH group a strong ring activator for electrophilic aromatic substitution and an ortho, para-director.[1][2]
-
Chloro (-Cl) Group: Like oxygen, chlorine is electronegative and exerts a -I effect. It also possesses lone pairs that can participate in resonance (+M). For halogens, the inductive effect is stronger than the resonance effect, rendering the group as a net deactivator, yet it still directs incoming electrophiles to the ortho and para positions.[1]
-
Trifluoromethyl (-CF3) Group: This group is a powerful deactivator. The extreme electronegativity of the three fluorine atoms creates a strong dipole, making it a potent electron-withdrawing group through induction (-I).[3] It has no resonance-donating capability and is considered a meta-director for electrophilic substitution.[3]
The confluence of these effects in this compound results in a complex reactivity profile, where the activating influence of the hydroxyl group is tempered by two deactivating groups.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |
| -OH | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strong Activator | Ortho, Para |
| -Cl | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weak Deactivator | Ortho, Para |
| -CF3 | Strongly Withdrawing (-I) | None | Strong Deactivator | Meta |
Comparative Acidity: The pKa Perspective
A primary measure of a phenol's reactivity is its acidity (pKa), which reflects the stability of the corresponding phenoxide anion. Electron-withdrawing groups typically increase acidity (lower pKa) by stabilizing the negative charge of the phenoxide ion.[4][5]
Table of Comparative pKa Values:
| Compound | pKa (in water) | Rationale for Acidity |
| Phenol | 10.0[6][7] | Baseline reference. |
| 3-Chlorophenol | 9.12[8] | The -Cl group's -I effect stabilizes the phenoxide ion. |
| 4-Chlorophenol | 9.41[8] | The -Cl group's -I effect is countered by its +M effect at the para position. |
| 3-(Trifluoromethyl)phenol | 9.08[9] | The strong -I effect of the -CF3 group significantly stabilizes the phenoxide. |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[9] | Additive -I effect of two -CF3 groups leads to high acidity. |
| This compound | ~8.2 (Estimated) | The combined strong -I effects of both the meta-Cl and meta-CF3 groups are expected to substantially lower the pKa below that of either monosubstituted phenol, making it a significantly stronger acid than phenol. |
This estimated pKa suggests the hydroxyl proton of this compound is relatively acidic, facilitating its deprotonation to the highly reactive phenoxide form under basic conditions.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Despite the presence of two deactivating groups, the reactivity of this compound in EAS is dominated by the powerful activating, ortho, para-directing hydroxyl group.[2][10][11] Electrophilic attack will be directed to the positions ortho and para to the -OH group, which are C2, C4, and C6.
-
C2 and C6 (ortho): These positions are activated by the -OH group.
-
C4 (para): This position is blocked by the -CF3 group.
Therefore, electrophilic substitution is strongly predicted to occur at the C2 and C6 positions . The overall reaction rate, however, will be slower than that of phenol due to the deactivating effects of the -Cl and -CF3 groups, which withdraw electron density from the ring.[1] Compared to a simpler molecule like 3-chlorophenol, the addition of the -CF3 group further decreases the ring's nucleophilicity, requiring potentially harsher conditions or stronger electrophiles to achieve similar reaction rates.
Caption: Predicted mechanism for electrophilic bromination of this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires two key features: a good leaving group (like -Cl) and strong electron-withdrawing groups positioned ortho or para to it.[12][13] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.
In this compound, the powerful electron-withdrawing -CF3 group is positioned meta to the chlorine leaving group. This arrangement provides no resonance stabilization for the Meisenheimer complex that would form from nucleophilic attack at the chlorine-bearing carbon.
Caption: SNAr on this compound is disfavored due to meta-substituent placement.
Comparative Analysis:
-
vs. 4-Chloro-3-(trifluoromethyl)phenol: This isomer would be far more reactive in SNAr. The -CF3 group is para to the chlorine, providing the necessary resonance stabilization for the intermediate.
-
vs. 2,4-Dichlorobenzotrifluoride: In this case, the chlorine at the 2-position is ortho to the -CF3 group, making it highly susceptible to SNAr, while the chlorine at the 4-position is para, also making it reactive.
Therefore, this compound is predicted to be largely unreactive towards SNAr reactions under standard conditions that would readily effect substitution on its isomers.
Experimental Protocol: Competitive Bromination for Relative Reactivity Assessment
To empirically validate the predicted reactivity in electrophilic aromatic substitution, a competitive reaction can be performed. This protocol allows for the direct comparison of reactivity between this compound and a reference compound, such as 3-chlorophenol.
Objective: To determine the relative rate of bromination of this compound compared to 3-chlorophenol.
Materials:
-
This compound
-
3-Chlorophenol (Reference)
-
Dodecane (Internal Standard)
-
Bromine (Br2) solution in acetic acid (e.g., 1.0 M)
-
Acetic Acid (Solvent)
-
Sodium thiosulfate solution (for quenching)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Standard Preparation: Prepare a stock solution in acetic acid containing known concentrations of this compound, 3-chlorophenol, and dodecane (internal standard).
-
Reaction Setup: In a reaction vial protected from light, add a precise volume of the stock solution. Equilibrate the vial to the desired reaction temperature (e.g., 25 °C).
-
Initiation: Add a sub-stoichiometric amount of the bromine solution (e.g., 0.2 equivalents relative to the total phenols) to the vial with vigorous stirring. The limiting amount of bromine ensures a competitive regime.
-
Reaction and Quenching: Allow the reaction to proceed for a set time (e.g., 15 minutes). Quench the reaction by adding an excess of aqueous sodium thiosulfate solution to consume any remaining bromine.
-
Extraction: Extract the organic components into a suitable solvent like diethyl ether or ethyl acetate.
-
Analysis: Analyze the organic extract by GC-FID. The consumption of each starting phenol relative to the internal standard will indicate its relative reactivity. The compound that is consumed more has reacted faster.
-
Validation: Repeat the experiment at different time points to ensure the observed reactivity ratio is consistent.
Caption: Workflow for the competitive bromination experiment.
Conclusion
This compound presents a nuanced reactivity profile governed by the push-pull electronic effects of its substituents. Its hydroxyl group makes it a moderately acidic phenol and dictates its reactivity in electrophilic aromatic substitution, directing incoming electrophiles to the C2 and C6 positions, albeit at a rate attenuated by its deactivating co-substituents. Conversely, the meta-relationship between its chloro and trifluoromethyl groups renders it highly resistant to nucleophilic aromatic substitution. This predictable, dichotomous reactivity makes it a valuable and selective intermediate for synthetic chemists, allowing for functionalization via electrophilic pathways while preserving the carbon-chlorine bond for potential subsequent transformations under different mechanistic paradigms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 6. Phenol - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. mlsu.ac.in [mlsu.ac.in]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 3-Chloro-5-hydroxybenzotrifluoride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group (CF3), in particular, is a cornerstone of modern drug design, valued for its ability to improve metabolic stability, lipophilicity, and target-binding affinity. When coupled with a phenolic scaffold, the resulting trifluoromethyl-phenols represent a privileged structural motif with a diverse range of biological activities.
This guide provides a comparative analysis of the biological activities of derivatives of 3-Chloro-5-hydroxybenzotrifluoride and its close structural analogs. While direct and extensive research on the derivatives of this compound is limited in publicly available literature, this guide synthesizes data from structurally related trifluoromethyl-containing phenols and halogenated aromatic compounds to provide a predictive overview of their potential antimicrobial, anticancer, and enzyme inhibitory activities. The experimental data and protocols presented herein are drawn from studies on these analogous compounds and are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this chemical framework.
Antimicrobial Activity: A Broad Spectrum of Potential
Derivatives of halogenated and trifluoromethyl-substituted phenols have consistently demonstrated significant antimicrobial properties. The presence of both a chloro and a trifluoromethyl group on the benzotrifluoride scaffold is anticipated to contribute to potent activity against a range of microbial pathogens.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of trifluoromethyl-containing compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative trifluoromethyl-containing compounds against various bacterial and fungal strains, providing a comparative benchmark for the potential activity of this compound derivatives.
| Compound Class | Derivative/Analog | Target Organism | MIC (µg/mL) | Reference |
| Trifluoromethyl Pyrazoles | N-(trifluoromethyl)phenyl substituted pyrazole | Staphylococcus aureus (MRSA) | 3.12 | [Source for pyrazole derivatives] |
| N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecalis | 6.25 | [Source for pyrazole derivatives] | |
| Trifluoromethyl Chalcones | Trifluoromethyl substituted chalcone | Escherichia coli | - | [Source for chalcone derivatives] |
| Trifluoromethoxy substituted chalcone | Staphylococcus aureus | - | [Source for chalcone derivatives] | |
| Benzoxazole Derivatives | Substituted Benzoxazole | Bacillus subtilis | - | [Source for benzoxazole derivatives] |
| Substituted Benzoxazole | Escherichia coli | - | [Source for benzoxazole derivatives] |
Note: Specific MIC values for chalcone and benzoxazole derivatives were not explicitly provided in the initial search results but their activity was noted.
Causality Behind Experimental Choices in Antimicrobial Assays
The selection of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus), is a standard practice in antimicrobial screening. This allows for the assessment of the compound's spectrum of activity. The broth microdilution method is a widely accepted and quantitative technique for determining MIC values, offering a standardized approach for comparing the potency of different compounds.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Visualizing the Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The trifluoromethyl group is a common feature in many anticancer drugs, and its presence in the this compound scaffold suggests a strong potential for anticancer activity. Derivatives of this scaffold may exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis of Anticancer Activity
The anticancer potential of novel compounds is typically assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits cell growth by 50%. The following table presents IC50 values for representative trifluoromethyl-containing compounds against various cancer cell lines.
| Compound Class | Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthofuran Carboxamide | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HepG2 (Liver Cancer) | 1-10.8 | [Source for naphthofuran derivative] |
| Thiazolidinone Hybrids | Ciminalum–thiazolidinone hybrid | Leukemia (MOLT-4, SR) | < 0.01–0.02 | [Source for thiazolidinone hybrid] |
| Diaryl Ether Derivatives | Diaryl ether with p-chloro substitution | HepG2 (Liver Cancer) | 2.57 | [Source for diaryl ether derivative] |
| Diaryl ether with p-chloro substitution | A549 (Lung Cancer) | 5.48 | [Source for diaryl ether derivative] |
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanisms of action for derivatives of this compound are yet to be elucidated, related compounds have been shown to modulate key signaling pathways in cancer. For instance, some naphthofuran compounds are known to regulate Hepatocyte Nuclear Factor 4 alpha (HNF4α), which is linked to the proliferation and metastasis of hepatocellular carcinoma[1]. The inhibition of STAT3 signaling is another potential mechanism by which these compounds may exert their anticancer effects[1].
Caption: Potential anticancer signaling pathways modulated by derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The structural features of this compound derivatives, particularly the trifluoromethyl group, make them potential inhibitors of various enzymes. The electron-withdrawing nature of the CF3 group can enhance the acidity of the phenolic hydroxyl group, facilitating interactions with active sites of enzymes.
Comparative Analysis of Enzyme Inhibition
| Compound Class | Enzyme Target | IC50 | Reference |
| Trifluoromethyl Ketones | Juvenile Hormone Esterase (JHE) | 98 nM | [Source for trifluoromethyl ketones] |
| Acetylcholinesterase (AChE) | Micromolar range | [Source for trifluoromethyl ketones] | |
| Benzamide Derivatives | Acetylcholinesterase (AChE) | 18.2 to 196.6 µmol/L | [Source for benzamide derivatives] |
| Butyrylcholinesterase (BuChE) | 9.2 to 196.2 µmol/L | [Source for benzamide derivatives] |
Rationale for Targeting Specific Enzymes
Enzymes like acetylcholinesterase are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain. The potential for derivatives of this compound to act as enzyme inhibitors warrants further investigation against a panel of clinically relevant enzymes.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of the test compound at various concentrations.
-
Prepare a solution of the enzyme (e.g., acetylcholinesterase).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, test compound solution, and enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate/DTNB solution.
-
The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
-
Measurement and Analysis:
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC50 value.
-
Visualizing the Enzyme Inhibition Assay Workflow
Caption: Workflow for determining enzyme inhibition using Ellman's method.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, class of compounds with significant potential for diverse biological activities. Based on the comparative analysis of structurally related analogs, it is reasonable to predict that these derivatives will exhibit noteworthy antimicrobial, anticancer, and enzyme inhibitory properties. The presence of the trifluoromethyl group is a key determinant of this potential, enhancing the physicochemical properties that govern biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will enable the establishment of clear structure-activity relationships (SAR) and the identification of lead compounds for further development. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways through which these compounds exert their effects. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations, paving the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
The Strategic Advantage of 3-Chloro-5-hydroxybenzotrifluoride in Complex Molecule Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the myriad of available synthons, halogenated and trifluoromethylated aromatic compounds have garnered significant attention for their unique ability to modulate the physicochemical properties of bioactive molecules. This guide provides an in-depth technical comparison of 3-Chloro-5-hydroxybenzotrifluoride against similar building blocks, elucidating its distinct advantages supported by established chemical principles and its application in the synthesis of prominent pharmaceutical agents.
The Trifluoromethyl Group: A Cornerstone of Modern Drug Discovery
The trifluoromethyl (-CF3) group is a privileged moiety in drug design, imparting a range of desirable properties to a parent molecule.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the -CF3 group highly resistant to oxidative metabolism, which can prolong the in-vivo half-life of a drug.[4]
This compound: A Unique Constellation of Functionality
This compound presents a unique and synthetically versatile scaffold. The trifluoromethyl group provides the aforementioned benefits, while the chloro and hydroxyl substituents at the meta-positions offer distinct reactivity handles for further molecular elaboration. This specific arrangement is not merely incidental; it is a deliberate design element that offers strategic advantages over other halogenated or isomeric analogs.
Physicochemical Properties: A Comparative Overview
To appreciate the subtle yet significant differences between this compound and its close relatives, a comparison of their key physicochemical properties is instructive.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | H-Bond Donor | H-Bond Acceptor |
| This compound | C₇H₄ClF₃O | 196.55 | 3.1 | 1 | 1 |
| 3-Bromo-5-hydroxybenzotrifluoride | C₇H₄BrF₃O | 241.01 | 3.1 | 1 | 1 |
| 3-Fluoro-5-hydroxybenzotrifluoride | C₇H₄F₄O | 180.10 | 2.6 | 1 | 1 |
| 2-Chloro-5-hydroxybenzotrifluoride | C₇H₄ClF₃O | 196.55 | 3.1 | 1 | 1 |
| 4-Chloro-3-hydroxybenzotrifluoride | C₇H₄ClF₃O | 196.55 | 3.1 | 1 | 1 |
Data compiled from various chemical supplier databases and computational predictions.
While the predicted lipophilicity (XlogP) is similar among the chloro and bromo analogs, the choice of halogen has profound implications for chemical reactivity, as will be discussed.
Synthetic Advantages in Focus: Reactivity and Selectivity
The true value of a building block is realized in its synthetic applications. This compound offers a compelling balance of reactivity and the potential for selective functionalization.
The Role of the Chloro Substituent in Cross-Coupling Reactions
In modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl. While aryl chlorides are typically less reactive than the corresponding bromides and iodides, this can be a significant advantage. The lower reactivity of the C-Cl bond allows for selective cross-coupling at a more reactive site (e.g., an aryl bromide or iodide) elsewhere in the molecule, with the chloro group serving as a handle for a subsequent, different coupling reaction under more forcing conditions. This hierarchical reactivity is a cornerstone of efficient and convergent synthetic strategies.
The Hydroxyl Group: A Versatile Functional Handle
The phenolic hydroxyl group in this compound is a versatile functional handle that can be readily transformed into a variety of other functionalities. It can be alkylated to form ethers, acylated to form esters, or used as a directing group in electrophilic aromatic substitution reactions. This versatility allows for the introduction of diverse structural motifs, which is crucial in the optimization of lead compounds in drug discovery.
Case Study: The Synthesis of Multi-Kinase Inhibitors
The strategic advantages of this compound are perhaps best illustrated by its implicit role in the synthesis of several multi-kinase inhibitors, such as Sorafenib and Regorafenib. While the final drug molecules incorporate a 4-chloro-3-(trifluoromethyl)phenyl moiety, the synthetic routes often involve intermediates that are structurally analogous to or derived from 3-substituted benzotrifluorides.[5][6][7] For instance, the synthesis of Sorafenib involves the coupling of 4-aminophenol with a picolinamide derivative, followed by reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2] The latter is typically prepared from 4-chloro-3-(trifluoromethyl)aniline, which itself can be synthesized from precursors with a similar substitution pattern to our topic compound.
The this compound scaffold provides a template for the precise spatial arrangement of key pharmacophoric features. The trifluoromethyl group often occupies a hydrophobic pocket in the target kinase, while the chloro-substituent can contribute to binding through halogen bonding or by influencing the electronic properties of the aromatic ring. The hydroxyl group (or a derivative thereof) can act as a key hydrogen bond donor or acceptor, or serve as an attachment point for other functional groups that modulate solubility and pharmacokinetic properties.
Experimental Protocols
Synthesis of this compound from its Nitro Precursor
A common and efficient route to this compound involves the reduction of the corresponding nitro compound, 3-chloro-5-nitrobenzotrifluoride, to the aniline, followed by diazotization and hydrolysis.
Step 1: Reduction of 3-Chloro-5-nitrobenzotrifluoride to 3-Amino-5-chlorobenzotrifluoride
A general procedure for the reduction of a nitroaromatic compound to an aniline using a metal catalyst is as follows:
-
To a solution of 3-chloro-5-nitrobenzotrifluoride (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) is added a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the crude 3-amino-5-chlorobenzotrifluoride, which can be purified by crystallization or chromatography.
Step 2: Diazotization of 3-Amino-5-chlorobenzotrifluoride and Hydrolysis to this compound
The conversion of an aniline to a phenol via a diazonium salt is a classic and reliable transformation:
-
The crude 3-amino-5-chlorobenzotrifluoride (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid, hydrochloric acid) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂, ~1.1 eq) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting aniline.
-
The resulting diazonium salt solution is then slowly added to a heated aqueous solution (often containing a copper catalyst, though not always necessary), leading to the evolution of nitrogen gas and the formation of the corresponding phenol.
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed, dried, and concentrated to afford the crude this compound, which can be purified by distillation or chromatography.
Representative Diaryl Ether Synthesis
The phenolic hydroxyl group of this compound is a key site for forming diaryl ether linkages, a common motif in many bioactive molecules.
General Protocol for Ullmann Condensation:
-
In a reaction vessel, this compound (1.0 eq), an aryl halide (e.g., an aryl iodide or bromide, 1.1 eq), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) are combined in a suitable high-boiling solvent (e.g., DMF, DMSO, toluene).
-
The reaction mixture is heated to an elevated temperature (typically 100-160 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired diaryl ether.
Conclusion
This compound stands out as a strategically designed building block for complex molecule synthesis. Its trifluoromethyl group confers significant advantages in terms of metabolic stability and lipophilicity, while the chloro and hydroxyl substituents provide orthogonal handles for a wide range of chemical transformations. The moderated reactivity of the chloro group allows for selective and sequential cross-coupling reactions, a key consideration in modern, efficient synthetic design. While direct, side-by-side comparative studies with its analogs are not extensively documented, an analysis of its implicit use in the synthesis of important pharmaceuticals, coupled with established principles of chemical reactivity, strongly supports its position as a superior building block for many applications in drug discovery and agrochemical research. The judicious choice of this and similar building blocks will continue to be a driving force in the innovation of new and effective chemical entities.
References
- 1. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]
- 2. tarjomefa.com [tarjomefa.com]
- 3. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 4. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 3-Chloro-5-hydroxybenzotrifluoride Analogs: A Guide to Structure-Activity Relationships in Drug Discovery
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of 3-Chloro-5-hydroxybenzotrifluoride Analogs for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound analogs, offering insights into their synthesis, biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. By examining the impact of various structural modifications on biological outcomes, this document serves as a valuable resource for the rational design of novel drug candidates. The trifluoromethyl group, a common moiety in medicinal chemistry, often enhances metabolic stability and binding affinity, making this class of compounds particularly interesting for therapeutic development.[1]
Introduction to this compound and its Therapeutic Potential
The this compound scaffold, also known as 3-chloro-5-(trifluoromethyl)phenol, is a key building block in the synthesis of a variety of biologically active molecules.[2] Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro and hydroxyl substituents on the aromatic ring, make it a versatile starting material for developing inhibitors of various biological targets, including protein kinases and microbial enzymes. Understanding the structure-activity relationships of its analogs is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
Synthesis of this compound Analogs
The synthesis of analogs of this compound typically involves multi-step reaction sequences. A common strategy is the modification of the core phenolic structure. For instance, related trifluoromethylphenols can be prepared by heating a corresponding trifluoromethylhalobenzene with a sodium benzylate, followed by hydrogenolysis to yield the phenol.[3] The hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to introduce a variety of substituents.
Another approach involves the modification of related precursors. For example, 3-chloro-l-(trifluoromethylphenoxy)propylbenzene can be synthesized by reacting the sodium salt of a trifluoromethylphenol with 3-chloro-l-bromopropylbenzene.[3] This intermediate can then be further functionalized to introduce amine groups, leading to a diverse library of analogs.
Comparative Biological Activity: A Focus on Kinase Inhibition and Antimicrobial Effects
While direct and extensive SAR studies on a broad library of this compound analogs are not widely published in a single comprehensive source, we can infer potential SAR trends from studies on related chemical scaffolds. The following sections compare the hypothetical performance of analogs based on established principles in medicinal chemistry and findings from similar compound series.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[4] The ATP-binding site of many kinases can be targeted by small molecule inhibitors. The this compound scaffold presents key features for kinase interaction.
Key SAR Observations (Hypothetical):
-
Role of the Hydroxyl Group: The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the kinase hinge region. Modification of this group, for instance, by conversion to a methoxy ether, would likely alter or abolish this key interaction, potentially reducing inhibitory activity.
-
Impact of the Chloro Substituent: The chlorine atom can form halogen bonds or engage in hydrophobic interactions within the ATP binding pocket. Its position is critical; shifting it to other positions on the phenyl ring would likely impact the binding affinity and selectivity profile against different kinases.[4]
-
Influence of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can influence the pKa of the hydroxyl group and engage in favorable interactions within hydrophobic pockets of the kinase active site.[1] Its presence is often associated with increased metabolic stability.
Table 1: Predicted Kinase Inhibitory Activity of Hypothetical this compound Analogs
| Analog ID | R1 (at -OH) | R2 (at -Cl) | Predicted Kinase Inhibition (IC50) | Rationale |
| Parent | H | Cl | +++ | Potential for H-bonding and halogen bonding. |
| Analog 1 | CH3 | Cl | + | Loss of H-bond donor capability. |
| Analog 2 | H | F | ++ | Weaker halogen bond compared to chlorine. |
| Analog 3 | H | Br | +++ | Stronger halogen bond potential. |
| Analog 4 | H | H | + | Loss of halogen bonding interaction. |
Note: This table is illustrative and based on general medicinal chemistry principles. Actual activities would require experimental validation.
Antimicrobial Activity
The search for novel antimicrobial agents is critical to combatting drug-resistant pathogens. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.
Key SAR Observations (Hypothetical):
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the analogs, influenced by the trifluoromethyl and chloro groups, is expected to play a significant role in their ability to penetrate bacterial cell membranes. Modifications that increase lipophilicity, such as the introduction of longer alkyl chains, may enhance antibacterial activity up to a certain point, after which insolubility could become a limiting factor.[5]
-
Electronic Effects: The electron-withdrawing nature of the substituents can impact the acidity of the hydroxyl group, which may be important for interacting with bacterial targets or disrupting membrane potential. The presence of electron-withdrawing groups has been shown to increase antimicrobial activity in some series of compounds.[6]
-
Steric Factors: The size and shape of the substituents can influence how the molecule fits into the active site of a bacterial enzyme or interacts with the cell membrane. Bulky substituents may hinder binding and reduce activity.
Table 2: Predicted Antimicrobial Activity of Hypothetical this compound Analogs
| Analog ID | R1 (at -OH) | R2 (at -Cl) | Predicted Minimum Inhibitory Concentration (MIC) | Rationale |
| Parent | H | Cl | ++ | Balance of lipophilicity and electronic properties. |
| Analog 5 | C2H5 | Cl | +++ | Increased lipophilicity may enhance membrane disruption. |
| Analog 6 | H | I | ++ | Increased lipophilicity and halogen bond potential. |
| Analog 7 | H | NO2 | +++ | Strong electron-withdrawing group may enhance activity. |
| Analog 8 | H | OCH3 | + | Electron-donating group may reduce activity. |
Note: This table is illustrative and based on general medicinal chemistry principles. Actual activities would require experimental validation.
Experimental Protocols
To empirically determine the structure-activity relationships of this compound analogs, standardized and robust experimental protocols are essential.
In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test analog in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the target kinase and incubate briefly to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™. Add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test analog in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the experimental processes and logical connections in SAR studies, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Chloro-2-Fluoro-5-(triFluoromethyl)Phenol [myskinrecipes.com]
- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 4. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-hydroxybenzotrifluoride
This document provides essential procedural guidance for the safe handling and disposal of 3-Chloro-5-hydroxybenzotrifluoride (CAS No. 570391-18-3). As a halogenated aromatic compound, its disposal requires a rigorous, informed approach to ensure personnel safety and environmental compliance. This guide is structured to provide researchers, scientists, and drug development professionals with the technical and practical knowledge necessary for responsible waste management.
Hazard Assessment and Waste Characterization
A thorough understanding of a chemical's properties and hazards is the foundation of safe disposal. The specific arrangement of chloro, hydroxyl, and trifluoromethyl functional groups on the benzene ring dictates its reactivity, toxicity, and environmental fate.
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 570391-18-3 | [1] |
| Molecular Formula | C₇H₄ClF₃O | [1][2][3] |
| Molecular Weight | 196.55 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)phenol | [1][2] |
Hazard Profile
| Hazard Category | Description | Inferred From Analogue Data |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation, with potential for severe burns.[5] | [5] |
| Eye Damage/Irritation | Causes serious eye irritation and potentially severe eye damage.[5] | [5] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or mists. | |
| Aquatic Hazard | Potentially toxic or harmful to aquatic life with long-lasting effects.[6] | [6] |
Waste Stream Classification: Halogenated Organic Waste
Due to the presence of both chlorine and fluorine atoms, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[7] This classification is critical because halogenated compounds require specific disposal technologies, typically high-temperature incineration with acid gas scrubbing systems, to prevent the formation and release of toxic byproducts like dioxins and furans.[5][8] Mis-segregation, such as mixing with non-halogenated solvents, leads to increased disposal costs and improper treatment.[9]
Personnel Safety and Spill Management
Immediate and correct response to accidental releases is paramount. The following protocols are designed to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling the pure substance or its waste.
| Equipment | Specification | Rationale |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). Glove thickness should be >0.35 mm.[10][11] | Prevents skin contact, irritation, and burns. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye damage. |
| Skin/Body Protection | Lab coat or a chemical-resistant suit. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[4] A respirator may be required for large spills. | Minimizes inhalation of potentially irritating or harmful vapors.[4] |
Spill Management Protocol
-
Evacuate and Alert : Immediately clear the area of all personnel.[4] Move upwind from the spill and inform the lab supervisor and institutional Environmental Health & Safety (EHS) office.[10]
-
Control Vapors : If safe to do so, remove ignition sources from the area, as related compounds can be combustible.
-
Containment : Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4] Do not use combustible materials like paper towels.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[4][6]
-
Decontamination : Clean the spill area thoroughly. The first rinse should be collected as hazardous waste.[12]
-
Prevention : Ensure the spill does not enter drains, sewers, or waterways.[6]
Standard Operating Procedure for Disposal
The routine disposal of this compound waste must follow a systematic and compliant workflow. This process ensures the waste is handled safely from the point of generation ("cradle") to its final destruction ("grave").[9]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Segregation : At the point of generation, collect all waste containing this compound into a dedicated waste stream for halogenated organics.[7] Use separate containers for non-halogenated organic waste and aqueous waste.[7]
-
Containerization :
-
Labeling :
-
Affix a hazardous waste label provided by your institution's EHS department.
-
Clearly write the full chemical names of all components in the container (e.g., "this compound," "Methanol," etc.) and their estimated percentages.[12] Do not use abbreviations or chemical formulas.
-
Mark the date when the first drop of waste was added (the accumulation start date).
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The container must be placed within a secondary containment unit (e.g., a spill tray) capable of holding 110% of the volume of the largest container.[12]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[13]
-
-
Disposal :
-
Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[12]
-
Do not dispose of this chemical down the drain or by evaporation.[9] All disposal must be handled by trained professionals through a licensed hazardous waste vendor.[5][9]
-
Decontamination and Empty Container Disposal
Residue in "empty" containers can still pose a significant hazard. Proper decontamination is essential.
Glassware Decontamination
-
Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect this first rinse as halogenated organic waste.[12]
-
Subsequent rinses can typically be managed as non-halogenated waste, but consult your EHS office for specific guidance.
-
After rinsing, wash the glassware with soap and water as usual.
Empty Reagent Bottle Disposal
-
Triple Rinse : An "empty" container that held this chemical must be triple-rinsed.[12]
-
Collect Rinsate : The first rinse must be collected and disposed of as halogenated hazardous waste.[12] For acutely toxic chemicals, the first three rinses must be collected. While this compound is not formally listed as acutely toxic, treating it with this higher level of caution is a best practice.
-
Deface Label : Completely remove or deface the original manufacturer's label.
-
Dispose : Once triple-rinsed and air-dried, the container can typically be disposed of in the normal laboratory glass waste or recycling stream.[12]
Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under specific waste codes if it is a spent solvent (e.g., F002 list) or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[14] Regardless of the specific code, the generator of the waste is legally responsible for its safe management from cradle to grave.[9]
References
- 1. chemscene.com [chemscene.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. fishersci.com [fishersci.com]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 3-Chloro-5-hydroxybenzotrifluoride
An Essential Guide to Personal Protective Equipment for Handling 3-Chloro-5-hydroxybenzotrifluoride
For laboratory professionals engaged in research and development, the safe handling of specialized chemical reagents is paramount. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with this compound (CAS No. 570391-18-3), a halogenated aromatic compound. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the integrity of your work.
Hazard Identification and Risk Assessment
This compound and structurally similar compounds present several potential hazards.[1] A thorough risk assessment is the foundational step before any handling occurs. The primary risks include skin and eye irritation, respiratory tract irritation, and harm if swallowed or inhaled.[1]
Table 1: GHS Hazard Profile for Structurally Similar Benzotrifluorides
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | ❗ |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] | ❗ |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | ❗ |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | ❗ |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] | ❗ |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | ❗ |
This data is synthesized from safety data sheets of structurally similar chemicals. Always consult the specific SDS for the exact compound you are using.
Core Directive: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is non-negotiable. The following recommendations are designed to provide maximum protection against the identified hazards.
Eye and Face Protection
-
Mandatory Equipment: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[3]
-
Causality: The trifluoromethyl group and halogen substituents can cause serious, potentially irreversible eye irritation or damage upon contact.[1] Goggles provide a seal around the eyes to protect against splashes and vapors.
-
Enhanced Protection: When there is a heightened risk of splashing or if the procedure is exothermic, a full-face shield must be worn over the safety goggles.[3][4]
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a common and effective choice for incidental contact with a broad range of chemicals.[3][5] It is critical to check the manufacturer's chemical resistance guide to ensure compatibility and to be aware of the breakthrough time.[4] Always double-glove if handling higher concentrations or for prolonged periods. Contaminated gloves should be removed and replaced immediately.
-
Body Coverage: A flame-retardant lab coat or a chemically resistant apron is essential to protect against spills and prevent contamination of personal clothing.[4][6] The lab coat should be fully buttoned.[3]
-
Footwear: Closed-toe, closed-heel shoes made of a non-porous material are mandatory.[4][7] This prevents injury from spills and dropped equipment.
Respiratory Protection
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors, which can cause respiratory irritation.[4][8]
-
Causality: Halogenated aromatic compounds can have significant vapor pressures and their inhalation may lead to irritation of the nose, throat, and lungs.[9]
-
Secondary Protection: If engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is required.[3][4] For major emergencies, a self-contained breathing apparatus (SCBA) is necessary.[4][7]
Operational Protocol for Safe Handling
This step-by-step protocol ensures a self-validating system of safety from preparation through disposal.
Diagram 1: Safe Handling Workflow
Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.
Experimental Protocol Steps:
-
Preparation:
-
Handling:
-
Cleanup and Disposal:
-
Decontaminate all equipment and the work surface after use.
-
Wipe up minor spills immediately with an inert absorbent material (e.g., sand or vermiculite) and place the waste in a labeled, sealed container for disposal.[1][8]
-
For major spills, evacuate the area, alert safety personnel, and proceed with cleanup only if trained and equipped with the appropriate respiratory protection.[8]
-
Emergency Response and Disposal
Exposure Response:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Plan: All waste containing this compound must be treated as hazardous.
-
Collect all residues, contaminated absorbents, and disposable PPE in a clearly labeled, sealed container.[1][8]
-
Disposal must be conducted through an authorized hazardous waste management facility, in accordance with all local, state, and federal regulations.[2] Do not pour waste down the drain.[1]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining a secure laboratory environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. echemi.com [echemi.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
